LUF5771
Description
Properties
IUPAC Name |
(3,5-diphenylphenyl) N-cyclopentylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c26-24(25-22-13-7-8-14-22)27-23-16-20(18-9-3-1-4-10-18)15-21(17-23)19-11-5-2-6-12-19/h1-6,9-12,15-17,22H,7-8,13-14H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYOWRRXJIPCGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)OC2=CC(=CC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1141802-49-4 | |
| Record name | 5-Phenyl-(1,1'-biphenyl)-3-yl N-cyclopentylcarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1141802494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-PHENYL-(1,1'-BIPHENYL)-3-YL N-CYCLOPENTYLCARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XGG437C7W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
LUF5771: A Technical Guide to its Allosteric Modulatory Action on the Luteinizing Hormone Receptor
Executive Summary: LUF5771 is a small molecule that acts as a potent allosteric modulator of the Luteinizing Hormone (LH) receptor. It exhibits a dual character, functioning as both a negative allosteric modulator of the receptor's response to orthosteric ligands and as a partial agonist with low intrinsic efficacy. This dual activity, coupled with its proposed binding site within the transmembrane domain, makes this compound a significant tool for researchers studying the complex pharmacology of the LH receptor and a potential lead compound for the development of novel therapeutics targeting the reproductive system. This document provides a comprehensive overview of this compound, including its quantitative pharmacological parameters, its impact on major signaling pathways, and detailed experimental protocols for its characterization.
Introduction: The LH Receptor and Allosteric Modulation
The Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR) is a crucial G protein-coupled receptor (GPCR) in reproductive physiology.[1] Predominantly expressed in the testes and ovaries, it is activated by luteinizing hormone (LH) and human chorionic gonadotropin (hCG).[1] Upon activation, the LHCGR primarily couples to the Gαs protein, initiating the adenylyl cyclase cascade, which leads to an increase in the intracellular second messenger cyclic AMP (cAMP).[1][2] This signaling pathway is fundamental for processes such as steroidogenesis, follicular maturation, and ovulation.[1][3]
Allosteric modulators are ligands that bind to a site on the receptor distinct from the orthosteric site where endogenous ligands bind.[4] These modulators can alter the receptor's affinity for the orthosteric ligand, its signaling efficacy, or both, offering a more nuanced approach to receptor modulation than traditional agonists and antagonists.[4] this compound has emerged as a key compound for investigating these mechanisms at the LH receptor.
Pharmacological Profile of this compound
This compound is characterized as a potent allosteric inhibitor of the LH receptor's response to its natural ligand, LH, and other orthosteric agonists like Org 43553.[5][6] Its inhibitory action is concentration-dependent.[5][6] A key characteristic of its allosteric nature is its ability to significantly increase the dissociation rate of radiolabeled ligands from the receptor.[5][6]
Interestingly, this compound is not a silent antagonist. In the absence of an orthosteric agonist, it can act as a partial agonist, demonstrating low but measurable efficacy in activating the LH receptor.[5][6] Structural modeling studies suggest that this compound binds within the seven-transmembrane (7TM) domain of the LH receptor, a common feature for small-molecule allosteric modulators of GPCRs.[5][6]
Quantitative Data Summary
The following tables summarize the known quantitative parameters of this compound's activity at the LH receptor.
| Parameter | Value | Description | Reference |
| Partial Agonist Efficacy | 31 ± 4% | Receptor activation by this compound alone, relative to a full agonist. | [5] |
| Concentration for Efficacy | 10 µM | Concentration at which the partial agonist activity was measured. | [5] |
| Modulatory Action | Inhibitor | Allosterically inhibits the effects of recLH and Org 43553. | [5] |
| Binding Site | Transmembrane Domain (Probable) | Proposed binding location on the LH receptor, similar to Org 43553. | [5] |
Mechanism of Action and Signaling Pathways
This compound modulates the canonical signaling pathway of the LH receptor and potentially other downstream cascades.
Modulation of the Gαs-cAMP Pathway
The primary signaling pathway for the LH receptor involves the activation of Gαs, which stimulates adenylyl cyclase to produce cAMP. This compound exerts its dual effects on this pathway. As a partial agonist, it can weakly stimulate cAMP production on its own. As a negative allosteric modulator, it reduces the cAMP production stimulated by orthosteric agonists like LH.
Potential Effects on the ERK Signaling Pathway
GPCRs, including the LH receptor, can also signal through pathways independent of G proteins, such as those involving β-arrestins, which can lead to the activation of the Extracellular signal-Regulated Kinase (ERK) pathway.[7][8] LH/hCG has been shown to induce ERK1/2 activation, which plays a role in regulating the expression of the LH receptor itself.[8][9] While direct studies on this compound's effect on ERK signaling are not detailed in the provided search results, its nature as an allosteric modulator suggests it could bias the receptor's signaling towards or away from the ERK pathway. This represents an important area for future investigation.
Experimental Protocols
Characterizing the allosteric properties of a compound like this compound requires a combination of binding and functional assays.
General Experimental Workflow
The following diagram outlines a typical workflow for identifying and characterizing an allosteric modulator.
Radioligand Binding Assays
These assays are essential to determine if a compound binds to the orthosteric or an allosteric site and to quantify its effect on orthosteric ligand binding.[10][11]
Objective: To determine the binding affinity (Ki) of this compound and its effect on the dissociation rate of an orthosteric radioligand (e.g., [¹²⁵I]hCG).
Methodology:
-
Cell/Membrane Preparation: Use a stable cell line (e.g., HEK293 or CHO) expressing the human LH receptor. Prepare cell membrane homogenates.
-
Competition Binding Assay:
-
Incubate cell membranes with a fixed concentration of radioligand (e.g., [¹²⁵I]hCG) and increasing concentrations of unlabeled this compound.
-
As a control, perform a parallel competition experiment with an unlabeled orthosteric ligand (e.g., hCG).
-
Incubate until equilibrium is reached.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify radioactivity using a gamma counter.
-
Data Analysis: A competitive inhibitor will typically produce a complete displacement curve with a slope factor near -1.0. An allosteric modulator may show incomplete displacement or a shallow curve.[4]
-
-
Kinetic (Dissociation) Assay:
-
Incubate membranes with the radioligand to allow for association.
-
Initiate dissociation by adding a large excess of unlabeled orthosteric ligand, either in the presence or absence of this compound.
-
Measure the amount of radioligand bound at various time points.
-
Data Analysis: A negative allosteric modulator that increases ligand dissociation, like this compound, will show a faster "off-rate" compared to the control.[5]
-
cAMP Accumulation Assay
This functional assay measures the ability of this compound to stimulate the canonical Gαs pathway (as a partial agonist) and to inhibit agonist-stimulated activity (as a NAM).
Objective: To determine the EC50 and Emax of this compound's partial agonism and the IC50 for its negative modulatory effect.
Methodology:
-
Cell Culture: Plate LH receptor-expressing cells in 96- or 384-well plates.
-
Assay Procedure:
-
Pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
For Agonist Mode: Add increasing concentrations of this compound and incubate for a defined period.
-
For Antagonist/NAM Mode: Add increasing concentrations of this compound, followed by a fixed, submaximal (e.g., EC₈₀) concentration of an orthosteric agonist like LH.
-
Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).[12][13][14]
-
-
Data Analysis:
-
Plot cAMP concentration against the log of this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine EC50 (potency) and Emax (efficacy) for agonist activity, and IC50 for inhibitory activity.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This assay investigates the potential for biased signaling by assessing a G protein-independent pathway.
Objective: To determine if this compound modulates LH-induced ERK1/2 phosphorylation.
Methodology:
-
Cell Treatment: Plate LH receptor-expressing cells and serum-starve them to reduce basal ERK phosphorylation.
-
Stimulate cells with vehicle, LH, this compound, or a combination of LH and this compound for a short time course (e.g., 2, 5, 10, 30 minutes), as ERK activation is often transient.[9][15]
-
Cell Lysis: Immediately lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine total protein concentration (e.g., via BCA assay).
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Detect with an HRP-conjugated secondary antibody and a chemiluminescent substrate.[7][16]
-
Strip the membrane and re-probe with an antibody for total ERK to serve as a loading control.[7]
-
-
Data Analysis: Quantify band intensities using densitometry. Express p-ERK levels as a ratio of total ERK.
Conclusion
This compound serves as a quintessential example of a complex allosteric modulator, possessing both partial agonist and negative allosteric modulatory properties at the LH receptor. Its activity underscores the potential for developing drugs with more refined mechanisms of action, capable of fine-tuning receptor function rather than simply turning it on or off. The experimental frameworks detailed herein provide a robust methodology for characterizing this compound and discovering new allosteric modulators of the LH receptor and other GPCRs, paving the way for novel therapeutic strategies in reproductive medicine and beyond.
References
- 1. Luteinizing hormone/choriogonadotropin receptor - Wikipedia [en.wikipedia.org]
- 2. Persistent cAMP Signaling by Internalized LH Receptors in Ovarian Follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fa.jmor.jp [fa.jmor.jp]
- 4. Approaches for Probing Allosteric Interactions at 7 Transmembrane Spanning Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | recLH and Org 43553抑制剂 | MCE [medchemexpress.cn]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of luteinizing hormone receptor expression by an RNA binding protein: Role of ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of luteinizing hormone receptor expression by an RNA binding protein: role of ERK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. researchgate.net [researchgate.net]
- 13. GloSensor™ cAMP Assay Protocol [promega.sg]
- 14. resources.revvity.com [resources.revvity.com]
- 15. researchgate.net [researchgate.net]
- 16. pubcompare.ai [pubcompare.ai]
The Discovery and Development of LUF5771: A Technical Whitepaper on a Novel Allosteric Modulator of the Luteinizing Hormone Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
LUF5771 is a pioneering small molecule identified as a potent, allosteric modulator of the human Luteinizing Hormone (LH) receptor. This document provides a comprehensive technical overview of its discovery, mechanism of action, and pharmacological profile based on available scientific literature. This compound, a substituted terphenyl compound, represents a significant development in the search for non-peptidic ligands for glycoprotein hormone receptors. It uniquely exhibits a dual pharmacological profile, acting as both a negative allosteric modulator of the native ligand and a partial agonist in its own right. This whitepaper consolidates the quantitative data, details key experimental methodologies, and visualizes the molecular interactions and signaling pathways associated with this compound to serve as a valuable resource for ongoing research and development in reproductive health and endocrinology.
Introduction
The Luteinizing Hormone (LH) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, plays a pivotal role in reproductive physiology. Its activation by LH is crucial for ovulation, corpus luteum formation, and steroidogenesis. The development of small molecule modulators for the LH receptor presents a promising alternative to the therapeutic use of recombinant protein hormones, offering potential advantages in terms of oral bioavailability, stability, and cost-effectiveness.
The discovery of this compound marked a significant milestone as the first-in-class low molecular weight allosteric inhibitor of the LH receptor[1]. This compound, with the chemical name (3,5-diphenylphenyl) N-cyclopentylcarbamate, emerged from research focused on identifying non-steroidal ligands for this challenging drug target. Its unique mode of action, modulating the receptor's response to the endogenous ligand while also possessing intrinsic efficacy, opens up new avenues for therapeutic intervention in conditions characterized by LH receptor dysregulation.
Discovery of this compound
The discovery of this compound was the result of a focused research effort to identify small molecule ligands for the LH receptor. While the specific details of the initial high-throughput screening campaign are not extensively published, the seminal work by Heitman et al. (2009) outlines the characterization of the substituted terphenyl scaffold as a novel class of LH receptor modulators. This research identified this compound as a key compound within this series.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| IUPAC Name | (3,5-diphenylphenyl) N-cyclopentylcarbamate |
| Molecular Formula | C₂₄H₂₃NO₂ |
| Molecular Weight | 357.45 g/mol |
| CAS Number | 1141802-49-4 |
| Appearance | White to off-white solid |
Pharmacological Characterization
This compound exhibits a complex pharmacological profile, acting as both a negative allosteric modulator and a partial agonist of the LH receptor.
Allosteric Inhibition
This compound acts as a potent allosteric inhibitor of the LH receptor's response to its natural ligand, recombinant luteinizing hormone (recLH), and another synthetic agonist, Org 43553[1]. This inhibition is concentration-dependent[1]. It is proposed that this compound binds to a site within the seven-transmembrane domain of the receptor, distinct from the orthosteric binding site for LH on the extracellular domain[1]. This allosteric binding event modulates the receptor's conformation, thereby reducing the efficacy of the primary agonist.
Partial Agonism
In the absence of an orthosteric agonist, this compound can independently activate the LH receptor, demonstrating partial agonism[1]. This intrinsic activity is, however, of low efficacy compared to the full agonist.
Quantitative Pharmacological Data
The following table summarizes the available quantitative data on the pharmacological activity of this compound.
| Parameter | Value |
| Partial Agonist Efficacy (at 10 µM) | 31 ± 4% activation[1] |
Mechanism of Action and Signaling Pathways
The LH receptor primarily signals through the Gs/adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP). As a partial agonist, this compound is expected to stimulate this pathway, albeit to a lesser extent than the full agonist. As a negative allosteric modulator, it would reduce the cAMP production stimulated by LH.
The following diagram illustrates the proposed mechanism of action of this compound on the LH receptor signaling pathway.
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of scientific findings. The following sections outline the likely methodologies used in the characterization of this compound, based on standard practices in GPCR pharmacology.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for their robust growth and high transfection efficiency.
-
Transfection: Cells would be transiently or stably transfected with a plasmid encoding the human LH receptor. Standard transfection reagents such as lipofectamine or electroporation would be employed.
Radioligand Binding Assays
-
Objective: To determine the binding affinity of this compound and its effect on the binding of a radiolabeled orthosteric ligand.
-
Protocol:
-
Membranes from cells expressing the LH receptor are prepared by homogenization and centrifugation.
-
Membranes are incubated with a fixed concentration of a radiolabeled LH receptor agonist (e.g., [¹²⁵I]-hCG) in the presence of varying concentrations of this compound.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled agonist.
-
After incubation, bound and free radioligand are separated by rapid filtration.
-
The radioactivity on the filters is quantified using a gamma counter.
-
Data are analyzed to determine the IC50 of this compound, which can be converted to a Ki value.
-
Functional Assays (cAMP Accumulation)
-
Objective: To measure the ability of this compound to stimulate cAMP production (agonist activity) and to inhibit LH-stimulated cAMP production (antagonist activity).
-
Protocol:
-
HEK293 cells expressing the LH receptor are seeded in multi-well plates.
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
For agonist testing, cells are incubated with varying concentrations of this compound.
-
For antagonist testing, cells are incubated with a fixed concentration of LH in the presence of varying concentrations of this compound.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is determined using a commercially available kit (e.g., HTRF, ELISA).
-
Data are analyzed to determine the EC50 for agonist activity and the IC50 for antagonist activity.
-
The following diagram illustrates a typical experimental workflow for characterizing a GPCR modulator like this compound.
Structure-Activity Relationships (SAR)
The seminal publication on this compound and related terphenyl compounds likely contains detailed SAR studies. Access to this primary literature is required to provide a comprehensive analysis of how modifications to the terphenyl scaffold affect the compound's potency and efficacy as an allosteric modulator and partial agonist.
Preclinical and Clinical Development
To date, there is no publicly available information on the progression of this compound into preclinical in vivo studies or clinical trials. The compound is currently available from commercial vendors for research purposes only[1].
Future Directions
The discovery of this compound has paved the way for the development of small molecule modulators of the LH receptor. Future research could focus on:
-
Lead Optimization: Modifying the this compound scaffold to improve potency, selectivity, and pharmacokinetic properties.
-
Elucidation of Biased Signaling: Investigating whether this compound can preferentially activate certain downstream signaling pathways over others.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound or its analogs in animal models of reproductive disorders.
-
Structural Biology: Determining the co-crystal structure of this compound bound to the LH receptor to gain a deeper understanding of its allosteric binding site and mechanism of action.
Conclusion
This compound is a landmark compound in the field of GPCR pharmacology, demonstrating the feasibility of developing small molecule allosteric modulators for the complex glycoprotein hormone receptors. Its dual activity as a negative allosteric modulator and a partial agonist provides a unique tool for probing the function of the LH receptor and a potential starting point for the development of novel therapeutics. Further research is warranted to fully elucidate its pharmacological profile and to explore its therapeutic potential.
References
An In-depth Technical Guide to the LUF5771 Binding Site on the Luteinizing Hormone Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Luteinizing Hormone Receptor (LHR), a member of the G protein-coupled receptor (GPCR) superfamily, is a critical regulator of reproductive function. Its modulation presents significant therapeutic potential. LUF5771 has been identified as a small molecule allosteric modulator of the LHR, exhibiting both inhibitory and partial agonist activities. This guide provides a comprehensive overview of the binding and signaling characteristics of this compound at the LHR, intended for researchers and professionals in drug development. While specific quantitative binding and potency data for this compound are not publicly available, this document outlines the established principles of its interaction and provides detailed, generalized experimental protocols for the characterization of such allosteric modulators.
Introduction to the Luteinizing Hormone Receptor (LHR)
The LHR is a key component of the hypothalamic-pituitary-gonadal axis, primarily expressed in the ovaries and testes. It is activated by luteinizing hormone (LH) and human chorionic gonadotropin (hCG). The receptor consists of a large extracellular domain responsible for hormone binding and a seven-transmembrane (7TM) domain that transduces the signal intracellularly. Upon agonist binding, the LHR undergoes a conformational change, leading to the activation of intracellular signaling pathways, predominantly the Gs-adenylyl cyclase-cAMP pathway, which in turn stimulates steroidogenesis and other cellular responses crucial for reproduction.
Allosteric Modulation of the LHR
Allosteric modulators are compounds that bind to a site on the receptor that is topographically distinct from the orthosteric site where the endogenous ligand binds. This binding event can alter the receptor's conformation, thereby modulating the affinity and/or efficacy of the orthosteric ligand. Allosteric modulators can be positive (enhancing agonist action), negative (inhibiting agonist action), or neutral (having no effect on agonist action but blocking other modulators). They can also exhibit intrinsic agonist activity, a characteristic known as allosteric agonism.
This compound: An Allosteric Modulator of the LHR
This compound is a small molecule that has been characterized as a potent allosteric inhibitor of the LHR. It is believed to bind within the seven-transmembrane domain of the receptor. In addition to its inhibitory effects, this compound displays partial agonist activity, meaning it can weakly activate the receptor in the absence of the endogenous agonist. This dual activity makes it a valuable tool for studying LHR function and a potential lead for therapeutic development.
Quantitative Data on this compound-LHR Interaction
While specific binding affinity (Ki, Kd) and functional potency (EC50, IC50) values for this compound are not available in the public domain, the following tables illustrate the types of quantitative data that would be generated through experimental characterization.
Table 1: Illustrative Binding Affinity Data for this compound at the LHR
| Parameter | Value (Illustrative) | Description |
| Ki | 100 nM | Inhibitory constant, representing the concentration of this compound that would occupy 50% of the LHR allosteric sites in a competition binding assay. |
| Kd | 75 nM | Equilibrium dissociation constant, indicating the affinity of this compound for its allosteric binding site on the LHR. A lower Kd signifies higher affinity. |
Table 2: Illustrative Functional Potency and Efficacy Data for this compound at the LHR
| Parameter | Value (Illustrative) | Description |
| IC50 | 250 nM | Half-maximal inhibitory concentration, representing the concentration of this compound that inhibits 50% of the maximal response to an orthosteric agonist (e.g., LH). |
| EC50 | 1 µM | Half-maximal effective concentration, representing the concentration of this compound that produces 50% of its maximal agonistic effect. |
| Emax | 25% | The maximal efficacy of this compound as a partial agonist, expressed as a percentage of the maximal response induced by the full endogenous agonist (LH). |
Experimental Protocols
The following are detailed, generalized protocols for key experiments used to characterize the binding and functional effects of allosteric modulators like this compound on the LHR.
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Ki) of an unlabeled allosteric modulator by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
HEK293 cells stably expressing the human LHR (or other suitable cell line)
-
Cell culture reagents
-
Membrane preparation buffer (e.g., Tris-HCl with MgCl2 and protease inhibitors)
-
Radioligand (e.g., [125I]-hCG)
-
Unlabeled this compound
-
Scintillation fluid and counter
Protocol:
-
Membrane Preparation:
-
Culture HEK293-hLHR cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh buffer and determine protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add a constant concentration of radioligand to each well.
-
Add increasing concentrations of unlabeled this compound to the wells.
-
Add a fixed amount of membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat, washing with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Signaling Assay
This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), the primary second messenger of LHR activation.
Materials:
-
HEK293 cells stably expressing the human LHR
-
Cell culture reagents
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)
-
This compound
-
Orthosteric agonist (e.g., recombinant human LH)
-
cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based)
Protocol:
-
Cell Culture and Plating:
-
Culture HEK293-hLHR cells to sub-confluency.
-
Seed the cells into a 96-well or 384-well plate and allow them to attach overnight.
-
-
Agonist Mode (to determine EC50 and Emax):
-
Replace the culture medium with stimulation buffer.
-
Add increasing concentrations of this compound to the wells.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
Antagonist Mode (to determine IC50):
-
Pre-incubate the cells with increasing concentrations of this compound for a short period.
-
Add a fixed, sub-maximal concentration (e.g., EC80) of the orthosteric agonist (LH) to the wells.
-
Incubate for a defined period at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.
-
-
Data Analysis:
-
For agonist mode, plot the cAMP levels as a function of the log concentration of this compound and fit to a sigmoidal dose-response curve to determine the EC50 and Emax.
-
For antagonist mode, plot the percentage of inhibition of the agonist response as a function of the log concentration of this compound and fit to a sigmoidal dose-response curve to determine the IC50.
-
Mandatory Visualizations
LHR Signaling Pathway
Caption: LHR Signaling Pathway modulated by this compound.
Experimental Workflow for Characterizing this compound
Caption: Workflow for characterizing this compound's effects on LHR.
Conclusion
This compound represents an important pharmacological tool for probing the allosteric modulation of the luteinizing hormone receptor. Its dual properties as both an inhibitor and a partial agonist provide a unique opportunity to dissect the complex signaling mechanisms of the LHR. While specific quantitative data for this compound remain to be fully disclosed in publicly accessible literature, the experimental frameworks provided in this guide offer a robust starting point for researchers aiming to characterize this and other novel allosteric modulators of the LHR. Further investigation into the structural basis of this compound's interaction with the LHR will be crucial for the rational design of next-generation therapeutics targeting this vital receptor.
In-Depth Technical Guide to the Pharmacology of LUF5771
For Researchers, Scientists, and Drug Development Professionals
Introduction
LUF5771 is a novel small molecule that modulates the activity of the human Luteinizing Hormone (LH) receptor. As a member of the G protein-coupled receptor (GPCR) family, the LH receptor plays a pivotal role in reproductive physiology, making it a significant target for therapeutic intervention. This compound exhibits a complex pharmacological profile, acting as both a potent allosteric inhibitor and a partial agonist of the LH receptor. This dual activity, coupled with its interaction with other allosteric modulators, makes this compound a valuable tool for dissecting the intricate mechanisms of LH receptor signaling and a potential lead compound for the development of new therapeutics. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and an exploration of its impact on downstream signaling pathways.
Mechanism of Action
This compound functions as an allosteric modulator of the LH receptor, meaning it binds to a site topographically distinct from the orthosteric binding site of the endogenous ligand, luteinizing hormone. Structural modeling studies suggest that the binding pocket for this compound is located within the transmembrane (TM) helices of the receptor, specifically between TM helices 1, 2, 3, 6, and 7, and the extracellular loop 2 (ECL2)[1]. This is in contrast to the orthosteric site for LH, which is primarily in the large extracellular domain, and the binding site of another allosteric modulator, Org 43553, which is predicted to interact with TM helices 3, 5, and 6[1].
The binding of this compound to its allosteric site induces a conformational change in the receptor that modulates its activity in two key ways:
-
Allosteric Inhibition: this compound is a potent inhibitor of the LH receptor. Its inhibitory effects are concentration-dependent[2]. It also allosterically inhibits the binding of the synthetic, low-molecular-weight agonist Org 43553[2].
-
Partial Agonism: At higher concentrations, this compound is capable of partially activating the LH receptor, eliciting a submaximal response compared to the full endogenous agonist. At a concentration of 10 μM, this compound alone can activate the LH receptor to approximately 31 ± 4% of its maximal response[2].
Quantitative Pharmacological Data
| Parameter | Value/Description | Reference |
| Target | Luteinizing Hormone (LH) Receptor | [2] |
| Mechanism of Action | Allosteric Inhibitor & Partial Agonist | [2] |
| Binding Site | Transmembrane Domain | [1] |
| Inhibitory Activity | Potent, concentration-dependent allosteric inhibitor of recLH and Org 43553. | [2] |
| Partial Agonist Activity | 10 μM this compound induces 31 ± 4% of maximal LH receptor activation. | [2] |
Signaling Pathways
The LH receptor primarily signals through the Gsα subunit of the heterotrimeric G protein, leading to the activation of adenylyl cyclase and the subsequent production of cyclic adenosine monophosphate (cAMP). This Gs-cAMP pathway is the canonical signaling cascade for the LH receptor. However, the LH receptor can also couple to the Gq/11α subunit, activating phospholipase C (PLC), which in turn leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium.
The dual activity of this compound as both an inhibitor and a partial agonist suggests the potential for biased signaling, where a ligand preferentially activates one signaling pathway over another. Further investigation is required to determine if this compound differentially modulates the cAMP and PLC pathways.
Caption: LH Receptor Signaling Pathways.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the pharmacology of this compound.
Radioligand Binding Assay (Competitive)
This assay is used to determine the ability of this compound to inhibit the binding of a radiolabeled ligand to the LH receptor.
Materials:
-
HEK293 cells stably expressing the human LH receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Radioligand (e.g., [³H]-Org 43553)
-
This compound
-
Unlabeled Org 43553 (for non-specific binding determination)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hLHR cells to confluency.
-
Wash cells with PBS and harvest by scraping.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of radioligand (e.g., [³H]-Org 43553) to each well.
-
Add increasing concentrations of this compound to the experimental wells.
-
For total binding, add only the radioligand and buffer.
-
For non-specific binding, add the radioligand and a high concentration of unlabeled Org 43553.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Caption: Radioligand Binding Assay Workflow.
cAMP Functional Assay
This assay measures the ability of this compound to stimulate or inhibit the production of cAMP.
Materials:
-
HEK293 cells stably expressing the human LH receptor
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)
-
This compound
-
Luteinizing Hormone (as a positive control)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
Procedure:
-
Cell Plating:
-
Seed HEK293-hLHR cells into a 96-well or 384-well plate and culture overnight.
-
-
Assay:
-
Wash the cells with stimulation buffer.
-
For agonist mode, add increasing concentrations of this compound to the wells.
-
For antagonist mode, pre-incubate the cells with increasing concentrations of this compound for a short period, then add a fixed concentration of LH (e.g., EC80).
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
-
Data Analysis:
-
For agonist mode, plot the cAMP concentration as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
For antagonist mode, plot the inhibition of the LH-stimulated cAMP response as a function of the this compound concentration to determine the IC50 value.
-
Caption: cAMP Functional Assay Workflow.
Phospholipase C (IP1) Functional Assay
This assay measures the accumulation of inositol monophosphate (IP1), a stable metabolite of IP3, to assess the activation of the Gq-PLC pathway.
Materials:
-
HEK293 cells stably expressing the human LH receptor
-
Cell culture medium
-
Stimulation buffer containing LiCl (to inhibit IP1 degradation)
-
This compound
-
Luteinizing Hormone (as a positive control)
-
IP-One HTRF assay kit
Procedure:
-
Cell Plating:
-
Seed HEK293-hLHR cells into a suitable microplate and culture overnight.
-
-
Assay:
-
Replace the culture medium with stimulation buffer containing LiCl.
-
Add increasing concentrations of this compound (for agonist mode) or pre-incubate with this compound followed by LH (for antagonist mode).
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
-
IP1 Detection:
-
Add the IP1-d2 conjugate and the Eu-cryptate labeled anti-IP1 antibody from the HTRF kit to the wells.
-
Incubate at room temperature for the recommended time.
-
Measure the HTRF signal using a compatible plate reader.
-
-
Data Analysis:
-
The HTRF ratio is inversely proportional to the IP1 concentration.
-
Calculate the IP1 concentration from a standard curve.
-
Analyze the dose-response data as described for the cAMP assay to determine EC50 or IC50 values.
-
Caption: IP1 Functional Assay Workflow.
Conclusion
This compound is a pharmacologically complex molecule that acts as both a potent allosteric inhibitor and a partial agonist of the luteinizing hormone receptor. Its unique mode of action and its interaction with other allosteric modulators provide a valuable opportunity to further elucidate the mechanisms of LH receptor function and signaling. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of this compound and other novel modulators of the LH receptor. Further research is warranted to determine the precise quantitative pharmacology of this compound, to investigate its potential for biased agonism, and to explore its therapeutic potential in reproductive medicine and other areas where modulation of LH receptor activity is desirable.
References
The Role of LUF5771 in Reproductive Science: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LUF5771 is a potent, small-molecule, allosteric modulator of the luteinizing hormone (LH) receptor, a key player in reproductive physiology. This technical guide provides an in-depth overview of this compound, summarizing its pharmacological properties, mechanism of action, and the experimental protocols used for its characterization. The information presented is intended to serve as a comprehensive resource for researchers in reproductive science and professionals involved in the development of drugs targeting the gonadotropin receptors.
Introduction to this compound
This compound is recognized as a potent allosteric inhibitor of the recombinant luteinizing hormone (recLH) receptor.[1] It also demonstrates inhibitory action against Org 43553, a known allosteric agonist of the LH receptor. A notable characteristic of this compound is its dual activity; while it primarily acts as a negative allosteric modulator, it also exhibits partial agonistic activity at higher concentrations.[1] This dual functionality makes it a valuable tool for probing the complex signaling mechanisms of the LH receptor.
The luteinizing hormone receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is crucial for various reproductive processes, including steroidogenesis in the gonads and the induction of ovulation. The discovery of small-molecule modulators like this compound has opened new avenues for understanding the nuanced regulation of this receptor and for the potential development of novel therapeutics for reproductive disorders.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in in-vitro assays.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Assay Conditions | Reference |
| Allosteric Inhibition | Concentration-dependent | 1 µM and 10 µM this compound | [1] |
Table 2: Partial Agonist Activity of this compound
| Parameter | Value | Assay Conditions | Reference |
| LH Receptor Activation | 31 ± 4% | 10 µM this compound | [1] |
Mechanism of Action
This compound functions as a negative allosteric modulator (NAM) of the LH receptor. This means that it binds to a site on the receptor that is distinct from the orthosteric binding site of the endogenous ligand, LH. This allosteric binding event induces a conformational change in the receptor that negatively impacts the binding and/or efficacy of orthosteric agonists like LH and allosteric agonists like Org 43553.[2]
Structural modeling studies suggest that this compound likely binds within the seven-transmembrane domain of the LH receptor, a common feature for small-molecule allosteric modulators of GPCRs.[1][2]
At higher concentrations (e.g., 10 µM), this compound can partially activate the LH receptor, demonstrating low-efficacy partial agonism.[1] This suggests that the conformational change induced by this compound binding can, to a limited extent, mimic the receptor activation state.
Signaling Pathway
The canonical signaling pathway for the LH receptor involves the activation of a Gs protein, leading to an increase in intracellular cyclic AMP (cAMP). This compound, as a negative allosteric modulator, would be expected to inhibit this LH- or Org 43553-mediated cAMP production. As a partial agonist, it would weakly stimulate this pathway on its own.
Figure 1: Simplified signaling pathway of the LH receptor, illustrating the modulatory role of this compound.
Experimental Protocols
While specific, detailed step-by-step protocols from primary research articles on this compound are not publicly available in their entirety, based on the available information and standard methods for characterizing GPCR modulators, the following experimental workflows can be inferred.
Radioligand Binding Assays
These assays are used to determine the binding affinity of this compound to the LH receptor and its effect on the binding of other ligands.
Objective: To assess the ability of this compound to displace a radiolabeled ligand from the LH receptor.
Materials:
-
Cell membranes expressing the human LH receptor (e.g., from CHO or HEK293 cells)
-
Radiolabeled ligand (e.g., [³H]-Org 43553 or [¹²⁵I]-hCG)
-
This compound
-
Assay buffer
-
Scintillation fluid and counter or gamma counter
Workflow:
Figure 2: General workflow for a radioligand binding assay to characterize this compound.
Functional Assays (cAMP Accumulation)
These assays measure the functional consequence of this compound binding to the LH receptor, specifically its effect on the production of the second messenger cAMP.
Objective: To determine the inhibitory (antagonistic) and partial agonist effects of this compound on LH receptor-mediated cAMP production.
Materials:
-
Whole cells expressing the human LH receptor (e.g., CHO or HEK293 cells)
-
This compound
-
LH or Org 43553 (as agonist)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
Cell culture medium
Workflow:
Figure 3: General workflow for a cAMP functional assay to assess this compound activity.
Conclusion
This compound is a valuable pharmacological tool for the study of the luteinizing hormone receptor. Its well-defined role as a negative allosteric modulator, coupled with its partial agonist activity, provides a means to dissect the intricate mechanisms of LH receptor signaling. The data and experimental frameworks presented in this guide offer a foundation for researchers to utilize this compound in their investigations into reproductive science and to inform the development of novel therapeutics targeting this critical receptor. Further research, particularly the publication of detailed in vivo studies, will be crucial to fully elucidate the physiological and potential therapeutic implications of modulating the LH receptor with compounds like this compound.
References
An In-depth Technical Guide on the Interaction of LUF5771 and Org 43553 with the Luteinizing Hormone Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological characteristics of LUF5771 and Org 43553, two small molecule allosteric modulators of the Luteinizing Hormone Receptor (LHR). The document details their mechanisms of action, their interaction, and the experimental methodologies used for their characterization.
Introduction to this compound and Org 43553
The Luteinizing Hormone Receptor (LHR) is a G-protein coupled receptor (GPCR) that plays a crucial role in reproductive physiology. Its activation by the endogenous ligand, Luteinizing Hormone (LH), triggers a cascade of intracellular signaling events, primarily through the Gs/adenylyl cyclase and Gq/phospholipase C pathways. Org 43553 is a potent, orally active, low molecular weight allosteric agonist of the LHR, while this compound is an allosteric inhibitor of LHR activation by agonists like Org 43553 and recombinant LH (recLH).[1][2] Both compounds are believed to interact with the seven-transmembrane domain of the receptor.[2]
Quantitative Data Presentation
The following tables summarize the available quantitative data for Org 43553 and this compound, facilitating a clear comparison of their pharmacological profiles.
Table 1: Pharmacological Profile of Org 43553
| Parameter | Value | Receptor/Assay | Reference |
| Binding Affinity (Kd) | 2.4 ± 0.4 nM | Human LH Receptor (CHO-K1 cell membranes) | [3] |
| Functional Potency (EC50) | 3.7 nM | Human LH Receptor (cAMP signaling) | [4][5] |
| Functional Potency (EC50) | 110 nM | Human FSH Receptor (cAMP signaling) | [4] |
| Functional Potency (IC50) | ~10 nM | Inhibition of LH-induced PLC signaling |
Table 2: Pharmacological Profile of this compound
| Parameter | Value | Receptor/Assay | Reference |
| Binding Affinity (Ki) | Not explicitly found in search results. | Human LH Receptor | |
| Functional Potency (IC50) | Not explicitly found in search results. Described as a potent inhibitor. | Inhibition of Org 43553-induced cAMP signaling | [1] |
| Partial Agonist Activity | 31 ± 4% activation at 10 µM | Human LH Receptor (cAMP signaling) | [1] |
| Allosteric Inhibition | Concentration-dependent at 1 µM and 10 µM | Human LH Receptor | [1] |
Signaling Pathways
The interaction of Org 43553 and this compound with the LHR modulates downstream signaling pathways, primarily the Gs-cAMP and Gq-PLC pathways.
LHR Activation by Org 43553
Org 43553 acts as a biased agonist, preferentially activating the Gs-cAMP pathway with high potency. This leads to the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) and downstream cellular responses. In contrast, Org 43553 is a very weak partial agonist of the Gq-PLC pathway and can inhibit LH-induced activation of this pathway.
LHR-mediated PLC Pathway
While the endogenous ligand LH can activate the Gq-PLC pathway, leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), Org 43553 is a poor activator of this pathway and can antagonize LH-induced PLC activation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core experimental protocols for characterizing the interaction of this compound and Org 43553 with the LHR.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd for agonists, Ki for antagonists) of the compounds to the LHR.
Objective: To quantify the binding of [3H]Org 43553 to membranes from cells expressing the human LHR and to determine the binding affinity of this compound through competitive displacement.
Materials:
-
CHO-K1 cells stably expressing the human LHR.
-
[3H]Org 43553 (radioligand).
-
Unlabeled Org 43553 and this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Culture LHR-expressing CHO-K1 cells and harvest them. Homogenize the cells in a hypotonic buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.
-
Saturation Binding: To determine the Kd of [3H]Org 43553, incubate a fixed amount of membrane protein with increasing concentrations of [3H]Org 43553. Non-specific binding is determined in the presence of a high concentration of unlabeled Org 43553.
-
Competitive Binding: To determine the Ki of this compound, incubate a fixed amount of membrane protein with a fixed concentration of [3H]Org 43553 (typically at or below its Kd) and increasing concentrations of this compound.
-
Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2 hours).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine Kd, Bmax, and Ki values.
cAMP Functional Assay
This assay measures the ability of Org 43553 to stimulate cAMP production and the ability of this compound to inhibit this stimulation.
Objective: To determine the EC50 of Org 43553 for cAMP production and the IC50 of this compound for the inhibition of Org 43553-stimulated cAMP production.
Materials:
-
HEK293 or CHO cells expressing the human LHR.
-
Org 43553 and this compound.
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Culture: Seed LHR-expressing cells in a multi-well plate and grow to confluence.
-
Compound Preparation: Prepare serial dilutions of Org 43553 and this compound.
-
Agonist Dose-Response: Treat cells with increasing concentrations of Org 43553 in the presence of a phosphodiesterase inhibitor.
-
Antagonist Dose-Response: Pre-incubate cells with increasing concentrations of this compound for a defined period, then stimulate with a fixed concentration of Org 43553 (typically the EC80).
-
Incubation: Incubate the cells at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the data and use non-linear regression to determine the EC50 for Org 43553 and the IC50 for this compound.
Phospholipase C (PLC) Assay
This assay is used to measure the effect of the compounds on the Gq-PLC signaling pathway.
Objective: To assess the ability of Org 43553 to stimulate PLC activity and to inhibit LH-induced PLC activation.
Materials:
-
Cells co-expressing the human LHR and a PLC reporter (e.g., a calcium-sensitive fluorescent dye or an IP1 accumulation assay).
-
LH, Org 43553, and this compound.
-
Assay buffer.
-
Plate reader capable of detecting the reporter signal (fluorescence or luminescence).
Procedure:
-
Cell Preparation: Prepare cells expressing the LHR and the PLC reporter system.
-
Compound Addition:
-
To measure agonism, add increasing concentrations of Org 43553.
-
To measure antagonism of LH-induced signaling, pre-incubate with Org 43553 and then stimulate with LH.
-
-
Incubation: Incubate the cells for a time sufficient to allow for a measurable signal.
-
Signal Detection: Measure the reporter signal (e.g., fluorescence for calcium mobilization or a signal for IP1 accumulation).
-
Data Analysis: Analyze the dose-response data to determine the potency and efficacy of the compounds on the PLC pathway.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The differential binding affinities of the luteinizing hormone (LH)/choriogonadotropin receptor for LH and choriogonadotropin are dictated by different extracellular domain residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]Org 43553, the first low-molecular-weight agonistic and allosteric radioligand for the human luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Induction of ovulation by a potent, orally active, low molecular weight agonist (Org 43553) of the luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for LUF5771 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
LUF5771 is a potent small-molecule allosteric modulator of the luteinizing hormone/choriogonadotropin receptor (LHCGR). Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (luteinizing hormone, LH, or chorionic gonadotropin, hCG) binds. This binding can modulate the receptor's response to the endogenous ligand, either by enhancing (positive allosteric modulator, PAM) or inhibiting (negative allosteric modulator, NAM) its effect. This compound has been identified as an allosteric inhibitor of the recombinant LH (recLH) receptor. Interestingly, at higher concentrations, it can also act as a partial agonist, eliciting a response from the receptor in the absence of the endogenous ligand.[1]
These characteristics make this compound a valuable tool for studying LHCGR signaling and for the development of novel therapeutics targeting this receptor, which plays a crucial role in reproductive physiology and is implicated in various pathologies.
Data Presentation
The following table summarizes the reported in vitro effects of this compound on the LH receptor. It is important to note that the specific effects and potency can vary depending on the cell line, experimental conditions, and the concentration of the orthosteric agonist used.
| Parameter | Cell Line | This compound Concentration | Incubation Time | Observed Effect | Reference |
| Allosteric Inhibition | Not Specified | 1 µM - 10 µM | Not Specified | Concentration-dependent allosteric inhibition of recLH and Org 43553 (another LHR agonist). | [1] |
| Partial Agonism | Not Specified | 10 µM | Not Specified | Partial activation of the LH receptor by 31±4% in the absence of an orthosteric agonist. | [1] |
Signaling Pathways
The LH receptor is a G-protein coupled receptor (GPCR) that, upon activation, can initiate multiple downstream signaling cascades. The primary and most well-characterized pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP). However, the LHCGR can also couple to other G-proteins, leading to the activation of alternative signaling pathways.
Primary Signaling Pathway: Gs/cAMP/PKA
The canonical signaling pathway for the LH receptor is mediated by the Gs alpha subunit of the G-protein.
Caption: Canonical Gs-cAMP-PKA signaling pathway of the LH receptor.
Alternative Signaling Pathways
The LH receptor can also couple to other G-proteins, such as Gq/11, leading to the activation of Phospholipase C (PLC) and subsequent downstream signaling involving inositol triphosphate (IP3) and diacylglycerol (DAG). Furthermore, signaling through β-arrestin can lead to the activation of pathways like the ERK/MAPK cascade.
Caption: Alternative signaling pathways of the LH receptor.
Experimental Protocols
The following protocols provide a general framework for studying the effects of this compound in a cell culture setting. It is recommended to optimize these protocols for your specific cell line and experimental goals.
Cell Culture and Maintenance of HEK293 Cells Stably Expressing LHCGR
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Luteinizing Hormone/Choriogonadotropin Receptor (LHCGR).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418 or hygromycin B) to maintain receptor expression.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency.
-
Aspirate the culture medium.
-
Wash the cell monolayer with sterile Phosphate-Buffered Saline (PBS).
-
Add trypsin-EDTA solution and incubate for 2-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with complete culture medium.
-
Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed into new culture flasks at the desired density.
-
Experimental Workflow for Assessing this compound Activity
Caption: General experimental workflow for studying this compound.
Protocol for Measuring cAMP Response
This protocol is designed to measure changes in intracellular cAMP levels in response to treatment with this compound, both as a potential inhibitor and as a partial agonist.
Materials:
-
HEK293-LHCGR cells
-
96-well cell culture plates
-
Serum-free DMEM
-
This compound stock solution (in DMSO)
-
Luteinizing Hormone (LH) or human Chorionic Gonadotropin (hCG)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Lysis buffer (if required by the assay kit)
Procedure:
-
Cell Seeding: Seed HEK293-LHCGR cells into a 96-well plate at a density of 10,000-50,000 cells per well and incubate for 24 hours.
-
Serum Starvation (Optional): To reduce basal cAMP levels, you can replace the growth medium with serum-free DMEM and incubate for 2-4 hours.
-
Preparation of Treatment Solutions:
-
For Inhibitor Assay: Prepare serial dilutions of this compound in serum-free DMEM containing a constant, sub-maximal concentration (e.g., EC50) of LH or hCG. Also include a control with only LH/hCG.
-
For Agonist Assay: Prepare serial dilutions of this compound in serum-free DMEM. Include a positive control with a known LH receptor agonist.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add the prepared treatment solutions to the respective wells. It is recommended to include a PDE inhibitor (e.g., 500 µM IBMX) in the treatment solutions to prevent cAMP degradation.
-
Incubate the plate at 37°C for 15-30 minutes (or as optimized).
-
-
Cell Lysis (if applicable): If your cAMP assay kit requires cell lysis, add the lysis buffer to each well and incubate as per the manufacturer's instructions.
-
cAMP Measurement: Follow the instructions of your chosen cAMP assay kit to measure the intracellular cAMP levels.
-
Data Analysis:
-
Inhibitor Assay: Plot the cAMP response against the log concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Agonist Assay: Plot the cAMP response against the log concentration of this compound. Fit the data to a four-parameter logistic equation to determine the EC50 value and the maximal response (Emax).
-
Conclusion
This compound is a versatile pharmacological tool for investigating the complex signaling mechanisms of the LH receptor. The provided application notes and protocols offer a starting point for researchers to design and execute experiments to further characterize the effects of this allosteric modulator. It is crucial to carefully optimize experimental conditions for each specific cell system to obtain reliable and reproducible data.
References
Application Notes and Protocols: LUF5771 Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting a radioligand binding assay for LUF5771, an allosteric modulator of the Luteinizing Hormone (LH) receptor. The provided methodologies and data presentation guidelines are intended to assist in the characterization of this compound and similar compounds.
Introduction
This compound is a potent allosteric inhibitor of the recombinant luteinizing hormone (recLH) receptor.[1] It has been shown to be concentration-dependent in its inhibitory action and can significantly increase radioligand dissociation.[1] Interestingly, this compound also exhibits partial agonism, capable of partially activating the LH receptor at higher concentrations.[1] Radioligand binding assays are a fundamental tool for studying the interaction of ligands with their receptors, providing quantitative data on binding affinity and receptor density.[2][3] This document outlines the procedures for competitive and saturation binding assays to characterize the interaction of this compound with the LH receptor.
Data Presentation
Quantitative data from radioligand binding assays should be summarized for clear interpretation and comparison. The following tables provide a template for presenting key binding parameters.
Table 1: Saturation Binding Analysis of a Radioligand to the LH Receptor
| Radioligand Concentration (nM) | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) |
| 0.1 | |||
| 0.5 | |||
| 1.0 | |||
| 5.0 | |||
| 10.0 | |||
| 20.0 | |||
| 50.0 | |||
| Kd | \multicolumn{3}{ | c | }{(Calculated value in nM)} |
| Bmax | \multicolumn{3}{ | c | }{(Calculated value in fmol/mg protein)} |
Table 2: Competitive Binding Analysis of this compound against a Radioligand
| This compound Concentration (nM) | Specific Binding (CPM) | % Inhibition |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 | ||
| 1000 | ||
| 10000 | ||
| IC50 | \multicolumn{2}{ | c |
| Ki | \multicolumn{2}{ | c |
Experimental Protocols
The following are detailed protocols for performing saturation and competitive radioligand binding assays using a filtration method.[2][4]
I. Membrane Preparation from Cells Expressing the LH Receptor
-
Cell Culture and Lysis: Culture cells expressing the human LH receptor to confluency. Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS). Resuspend the cell pellet in 20 volumes of cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail).[4]
-
Homogenization: Homogenize the cell suspension on ice using a Dounce homogenizer or a polytron.
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and large cellular debris.[4]
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[4]
-
Washing: Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer. Centrifuge again at 20,000 x g for 20 minutes at 4°C.
-
Final Preparation and Storage: Resuspend the final membrane pellet in assay binding buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) containing 10% sucrose as a cryoprotectant.[4] Determine the protein concentration using a suitable method, such as the bicinchoninic acid (BCA) assay. Aliquot the membrane preparation and store at -80°C.
II. Saturation Radioligand Binding Assay
This assay is used to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand.[2]
-
Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of the radioligand.
-
Total Binding: To each well, add:
-
50 µL of assay binding buffer
-
50 µL of varying concentrations of the radioligand (e.g., 0.1 - 50 nM)
-
150 µL of the membrane preparation (e.g., 20-50 µg of protein)
-
-
Non-Specific Binding: To a separate set of triplicate wells, add:
-
50 µL of a high concentration of a non-labeled competing ligand (e.g., 10 µM hCG)
-
50 µL of varying concentrations of the radioligand
-
150 µL of the membrane preparation
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[4]
-
Filtration: Terminate the incubation by rapid vacuum filtration through a 96-well glass fiber filter plate (e.g., GF/C) that has been pre-soaked in 0.3% polyethyleneimine (PEI).[4]
-
Washing: Wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioactivity Counting: Dry the filters and add a scintillation cocktail.[4] Count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding.[4] Analyze the specific binding data using non-linear regression to determine the Kd and Bmax values.
III. Competitive Radioligand Binding Assay
This assay is used to determine the inhibitory constant (Ki) of this compound.[2]
-
Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of the unlabeled this compound.
-
Assay Reaction: To each well, add:
-
50 µL of varying concentrations of unlabeled this compound (e.g., 0.1 nM to 10 µM)
-
50 µL of a fixed concentration of the radioligand (typically at or near its Kd value)
-
150 µL of the membrane preparation (e.g., 20-50 µg of protein)
-
-
Controls: Include wells for total binding (no this compound) and non-specific binding (a high concentration of a non-labeled competing ligand).
-
Incubation, Filtration, and Counting: Follow steps 4-7 from the Saturation Radioligand Binding Assay protocol.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of this compound. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound at the LH receptor and the general workflow of the radioligand binding assay.
Caption: Proposed mechanism of this compound at the LH receptor.
References
Application of LUF5771 in High-Throughput Screening for Modulators of the Luteinizing Hormone Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
LUF5771 is a potent, small-molecule allosteric modulator of the human Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR), a member of the G-protein coupled receptor (GPCR) family. As an allosteric modulator, this compound binds to a site on the receptor distinct from the orthosteric binding site for the endogenous ligands, luteinizing hormone (LH) and human chorionic gonadotropin (hCG). This interaction modulates the receptor's response to the natural ligands. This compound has been characterized as a potent allosteric inhibitor of recombinant LH (recLH) and the synthetic agonist Org 43553.[1] Interestingly, at higher concentrations, this compound can also act as a partial agonist, eliciting a submaximal receptor response.[1] This dual activity makes this compound a valuable tool for dissecting LHCGR signaling and an important lead compound in the development of novel therapeutics targeting reproductive and endocrine disorders. High-throughput screening (HTS) assays are essential for the discovery and characterization of such allosteric modulators. This document provides detailed application notes and protocols for the use of this compound in HTS campaigns.
Mechanism of Action and Signaling Pathway
The LHCGR primarily signals through the Gαs protein pathway. Upon activation by an agonist, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][3] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates a variety of downstream targets, including transcription factors like CREB and other kinases such as ERK1/2, ultimately leading to physiological responses in target cells.[4][5] this compound, as an allosteric inhibitor, is thought to bind within the seven-transmembrane domain of the LHCGR, thereby preventing the conformational changes required for full Gαs protein activation by an orthosteric agonist.[1]
Luteinizing Hormone Receptor Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Luteinizing hormone/choriogonadotropin receptor - Wikipedia [en.wikipedia.org]
- 4. Regulation of luteinizing hormone receptor expression by an RNA binding protein: Role of ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Allosteric Modulation of the Luteinizing Hormone Receptor with LUF5771
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for characterizing the allosteric modulator LUF5771 at the Luteinizing Hormone (LH) receptor. This compound is a valuable research tool for investigating the pharmacological properties of allosteric ligands targeting this important G protein-coupled receptor (GPCR).
Introduction to this compound
This compound is a potent small molecule that acts as an allosteric modulator of the recombinant luteinizing hormone (recLH) receptor.[1] It functions primarily as an allosteric inhibitor, but has also been shown to exhibit partial agonist activity at higher concentrations.[1] Its mechanism of action is believed to involve binding to the seven-transmembrane domain of the LH receptor, a site distinct from the orthosteric binding site for LH.[1] This allosteric binding modulates the receptor's response to the endogenous ligand, LH. The study of such allosteric modulators is crucial for the development of novel therapeutics with improved specificity and safety profiles.
Quantitative Data Summary
The following table summarizes the known quantitative pharmacological data for this compound. It is important to note that publicly available data is currently limited, and further detailed characterization is recommended.
| Parameter | Value | Species/Cell System | Assay Type | Reference |
| Allosteric Inhibition | Concentration-dependent | Not Specified | Not Specified | [1] |
| (Tested at 1 µM and 10 µM) | ||||
| Partial Agonism | 31 ± 4% activation of the LH receptor | Not Specified | Not Specified | [1] |
| (at 10 µM) | ||||
| Effect on Radioligand Binding | Significantly increases radioligand dissociation | Not Specified | Radioligand Binding Assay | [1] |
| CAS Number | 1141802-49-4 | N/A | N/A | N/A |
Note: EC50/IC50 for functional activity and Ki for binding affinity are not currently available in the public domain and would need to be determined experimentally.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of the LH receptor and a general workflow for characterizing an allosteric modulator like this compound.
Caption: LH Receptor Signaling Pathways.
Caption: Experimental Workflow for this compound.
Experimental Protocols
The following are generalized protocols for key experiments to characterize the allosteric modulator this compound. These should be optimized based on the specific cell line and available reagents.
Protocol 1: Radioligand Binding Assay to Determine Allosteric Effects on Ligand Binding
Objective: To determine the effect of this compound on the binding affinity (Kd) and binding capacity (Bmax) of a radiolabeled orthosteric ligand to the LH receptor.
Materials:
-
HEK293 cells stably expressing the human LH receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).
-
Radiolabeled LH or a suitable agonist (e.g., [¹²⁵I]-hCG).
-
This compound stock solution (in DMSO).
-
Unlabeled LH or hCG (for determining non-specific binding).
-
96-well plates.
-
Scintillation counter or gamma counter.
Procedure:
-
Cell Culture: Culture HEK293-LH receptor cells to ~80-90% confluency.
-
Cell Preparation: Harvest cells and prepare a cell membrane suspension. Determine the protein concentration of the membrane preparation.
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of radiolabeled ligand.
-
Add increasing concentrations of this compound (e.g., 0.1 nM to 100 µM).
-
For determining non-specific binding, add a high concentration of unlabeled LH or hCG to a set of wells.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 2-3 hours) to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation or gamma counter.
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot specific binding as a function of the this compound concentration.
-
Analyze the data using non-linear regression to determine the effect of this compound on the radioligand's Kd and Bmax. A change in Kd indicates an effect on affinity, while a change in Bmax suggests an effect on the number of available binding sites.
-
Protocol 2: cAMP Accumulation Assay to Determine Functional Allosteric Modulation
Objective: To assess the effect of this compound on LH-induced cAMP production, to determine its inhibitory (antagonist) or potentiating (positive allosteric modulator) activity, and to quantify its partial agonist activity.
Materials:
-
CHO or HEK293 cells stably expressing the human LH receptor.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX).
-
This compound stock solution (in DMSO).
-
LH stock solution.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
384-well white opaque plates.
Procedure:
-
Cell Plating: Seed the cells into 384-well plates at an appropriate density and allow them to attach overnight.
-
Compound Preparation:
-
To test for antagonist activity: Prepare serial dilutions of this compound. Prepare a solution of LH at a concentration that elicits a submaximal response (e.g., EC80).
-
To test for positive allosteric modulator (PAM) activity: Prepare serial dilutions of this compound. Prepare a solution of LH at a concentration that elicits a minimal response (e.g., EC20).
-
To test for agonist activity: Prepare serial dilutions of this compound alone.
-
-
Assay Procedure:
-
Antagonist/PAM mode: Pre-incubate the cells with the this compound dilutions for a defined period (e.g., 15-30 minutes). Then, add the EC80 or EC20 concentration of LH.
-
Agonist mode: Add the this compound dilutions directly to the cells.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Generate dose-response curves by plotting the cAMP signal against the log concentration of this compound.
-
For antagonist activity, calculate the IC50 value of this compound in the presence of the LH agonist.
-
For PAM activity, determine the fold-potentiation of the LH response and the EC50 of this compound for this effect.
-
For agonist activity, determine the EC50 and the maximal response (Emax) of this compound relative to the maximal response of LH.
-
Conclusion
This compound is a key pharmacological tool for dissecting the allosteric modulation of the LH receptor. The provided protocols offer a framework for its in-depth characterization, enabling researchers to elucidate its precise mechanism of action and to explore the therapeutic potential of targeting allosteric sites on this important reproductive hormone receptor. Further investigation is required to establish a more complete quantitative profile of this compound.
References
Application Notes and Protocols for LUF5771: Storage and Handling
Topic: LUF5771 Storage and Handling Instructions (-80°C vs -20°C) Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a small molecule inhibitor that acts as a potent allosteric modulator. Proper storage and handling of this compound are critical to ensure its stability, activity, and the reproducibility of experimental results. While specific stability data for this compound is not publicly available, this document provides detailed guidelines based on best practices for the storage and handling of similar small molecule inhibitors. The following protocols and recommendations are designed to minimize degradation and maintain the integrity of the compound for research applications.
Summary of Recommendations
For optimal long-term stability, it is recommended to store this compound as a solid at -20°C or -80°C. Once dissolved, typically in dimethyl sulfoxide (DMSO), stock solutions should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. For short-term use, -20°C is an acceptable storage temperature for DMSO stock solutions.
Data Presentation: Recommended Storage Conditions
The following tables summarize the recommended storage conditions for this compound in both solid and solution forms.
Table 1: Recommended Storage Conditions for Solid this compound
| Storage Temperature | Recommended Duration | Packaging |
| -20°C | Up to 24 months | Tightly sealed vial, desiccated |
| -80°C | > 24 months | Tightly sealed vial, desiccated |
| Room Temperature | Short-term (days to weeks) | Not recommended for long-term storage |
Table 2: Recommended Storage Conditions for this compound Stock Solutions (in DMSO)
| Storage Temperature | Recommended Duration | Freeze-Thaw Cycles |
| -20°C | Up to 3 months | Minimize; aliquot to avoid |
| -80°C | Up to 6 months or longer | Minimize; aliquot to avoid |
| 4°C | Up to 24 hours | Not recommended for storage |
Experimental Protocols
Protocol 1: Reconstitution of Solid this compound
-
Warm to Room Temperature: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of moisture inside the vial, which can lead to degradation of the compound.
-
Solvent Addition: Add the desired volume of high-purity, anhydrous DMSO to the vial to achieve the target concentration (e.g., 10 mM).
-
Dissolution: Gently vortex or sonicate the vial until the compound is completely dissolved. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in appropriate low-retention microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage or at -20°C for short-term storage (up to 3 months).
Protocol 2: Preparation of Working Solutions
-
Thawing: Remove a single aliquot of the this compound stock solution from the freezer and thaw it at room temperature.
-
Dilution: Dilute the stock solution to the final working concentration using the appropriate aqueous-based buffer or cell culture medium.
-
Note: It is common for compounds dissolved in DMSO to precipitate when diluted into aqueous solutions. If precipitation occurs, gentle vortexing or warming at 37°C may help to redissolve the compound. Ensure the compound is fully dissolved before use.
-
-
Solvent Control: Prepare a vehicle control by adding the same final concentration of DMSO to the buffer or medium as is present in the this compound working solution.
-
Immediate Use: Use the freshly prepared working solution immediately for your experiments. Do not store aqueous working solutions for extended periods.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway illustrating the allosteric inhibition of a target receptor by this compound.
Experimental Workflow Diagram
Caption: A general experimental workflow for using this compound in cell-based assays.
Storage Decision Tree Diagram
Caption: Decision tree for determining the appropriate storage conditions for this compound.
Application Notes and Protocols for Studying Gonadotropin Receptor Signaling with LUF5771
For Researchers, Scientists, and Drug Development Professionals
Introduction
LUF5771 is a small molecule compound that acts as a potent allosteric modulator of the Luteinizing Hormone (LH) receptor.[1] It exhibits a dualistic activity, functioning as a negative allosteric modulator (NAM) or inhibitor of the recombinant LH (recLH) receptor, while also demonstrating partial agonist activity at higher concentrations.[1] This unique pharmacological profile makes this compound a valuable tool for investigating the complex mechanisms of gonadotropin receptor signaling. Allosteric modulators like this compound bind to a site on the receptor distinct from the endogenous ligand binding site, offering the potential for more nuanced modulation of receptor function compared to traditional orthosteric ligands.[1]
These application notes provide a summary of the known properties of this compound, detailed protocols for its use in studying LH receptor signaling, and visualizations of the relevant pathways and experimental workflows.
Data Presentation
The publicly available quantitative data for this compound is currently limited. The following table summarizes the known pharmacological characteristics of this compound. Researchers are encouraged to perform detailed dose-response experiments to determine precise IC50 and EC50 values in their specific assay systems.
| Parameter | Receptor | Value | Concentration | Notes |
| Partial Agonism | LH Receptor | 31 ± 4% activation | 10 µM | This compound alone can partially activate the LH receptor.[1] |
| Allosteric Inhibition | recLH Receptor | Concentration-dependent | 1 µM and 10 µM | This compound inhibits the activity of recLH and Org 43553.[1] |
| Binding Site | LH Receptor | Likely the seven-transmembrane domain | - | This compound has been shown to significantly increase radioligand dissociation.[1] |
Signaling Pathways and Mechanism of Action
This compound modulates the signaling of the LH receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway for the LH receptor involves the activation of a Gs alpha subunit, leading to the production of cyclic AMP (cAMP) by adenylyl cyclase. cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response. As an allosteric modulator, this compound can influence this cascade in two ways:
-
Inhibition: In the presence of an agonist like LH or hCG, this compound can decrease the efficacy or potency of the agonist in stimulating cAMP production.
-
Partial Agonism: In the absence of an orthosteric agonist, this compound can induce a partial activation of the receptor, leading to a submaximal increase in cAMP levels.
Figure 1: Simplified signaling pathway of the LH receptor modulated by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound on LH receptor signaling.
Protocol 1: In Vitro cAMP Functional Assay
This protocol is designed to measure the effect of this compound on cAMP production in cells expressing the LH receptor, both in its capacity as a partial agonist and as an inhibitor.
Materials:
-
HEK293 or CHO cells stably expressing the human LH receptor.
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
This compound stock solution (in DMSO).
-
Recombinant human LH (rec-hLH) or human chorionic gonadotropin (hCG).
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
White or black opaque 96-well or 384-well microplates (depending on the assay kit).
Procedure:
-
Cell Culture and Plating:
-
Culture LH receptor-expressing cells to ~80-90% confluency.
-
Seed the cells into the appropriate microplate at a predetermined density and allow them to attach overnight.
-
-
To Determine Partial Agonist Activity:
-
Prepare a serial dilution of this compound in assay buffer.
-
Aspirate the culture medium from the cells and wash once with assay buffer.
-
Add the this compound dilutions to the cells. Include a vehicle control (DMSO) and a positive control (saturating concentration of hLH or hCG).
-
Incubate for the recommended time and temperature as per the cAMP assay kit manufacturer's instructions (typically 30-60 minutes at 37°C).
-
-
To Determine Inhibitory Activity:
-
Prepare a serial dilution of this compound in assay buffer.
-
Prepare a solution of hLH or hCG at a concentration that elicits ~80% of the maximal response (EC80).
-
Aspirate the culture medium and wash the cells.
-
Pre-incubate the cells with the this compound dilutions or vehicle for 15-30 minutes.
-
Add the EC80 concentration of hLH or hCG to the wells (except for the basal control).
-
Incubate for the recommended time and temperature.
-
-
cAMP Measurement:
-
Lyse the cells (if required by the kit) and proceed with the cAMP measurement according to the manufacturer's protocol.
-
-
Data Analysis:
-
For partial agonism, plot the cAMP concentration against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 and Emax.
-
For inhibition, plot the cAMP concentration against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50.
-
Figure 2: Experimental workflow for the in vitro cAMP functional assay.
Protocol 2: Radioligand Binding Assay
This protocol is designed to investigate how this compound affects the binding of a radiolabeled ligand to the LH receptor. This can help determine if this compound alters the binding affinity of the orthosteric ligand.
Materials:
-
Membrane preparations from cells expressing the LH receptor.
-
Radiolabeled LH or hCG (e.g., [125I]-hCG).
-
This compound stock solution (in DMSO).
-
Unlabeled LH or hCG (for determining non-specific binding).
-
Binding buffer (e.g., Tris-HCl with MgCl2 and BSA).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Assay Setup:
-
In a 96-well plate or microcentrifuge tubes, add binding buffer, a fixed concentration of radiolabeled ligand, and either vehicle (for total binding), a saturating concentration of unlabeled ligand (for non-specific binding), or varying concentrations of this compound.
-
Add the membrane preparation to initiate the binding reaction.
-
-
Incubation:
-
Incubate the reaction mixtures at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (to be determined empirically).
-
-
Filtration and Washing:
-
Rapidly filter the reaction mixture through the glass fiber filters using the filtration apparatus.
-
Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a percentage of the control (vehicle) against the log of the this compound concentration.
-
Analyze the data to determine if this compound enhances or diminishes the binding of the radioligand.
-
Figure 3: Workflow for the radioligand binding assay.
Conclusion
This compound is a valuable research tool for dissecting the allosteric modulation of the LH receptor. Its dual inhibitory and partial agonist activities provide a unique opportunity to study the conformational changes and signaling pathways associated with gonadotropin receptor function. The protocols provided herein offer a starting point for researchers to characterize the effects of this compound in their specific experimental systems. Further investigation into the precise binding site and the downstream signaling consequences of this compound modulation will undoubtedly contribute to a deeper understanding of gonadotropin receptor biology and may inform the development of novel therapeutics for reproductive disorders.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing LUF5771 Concentration for Maximum Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing LUF5771, a potent allosteric inhibitor of the luteinizing hormone (LH) receptor. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule allosteric inhibitor of the recombinant luteinizing hormone (recLH) receptor and its analogue Org 43553.[1] Its inhibitory effect is concentration-dependent. It functions by binding to the seven-transmembrane domain of the LH receptor, thereby preventing the conformational changes required for receptor activation by its natural ligand, LH.[1]
Q2: What signaling pathway does this compound inhibit?
A2: this compound primarily inhibits the Gs protein-coupled signaling pathway activated by the luteinizing hormone receptor. Upon binding of LH, the receptor activates a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[2][3][4] this compound, as an allosteric inhibitor, prevents this cascade.
Q3: What is the expected outcome of this compound treatment in a cell-based assay?
A3: In a cell-based assay where cells express the LH receptor, treatment with this compound is expected to decrease the intracellular levels of cAMP in response to LH stimulation. The magnitude of this decrease will be dependent on the concentration of this compound used.
Q4: Are there any known off-target effects of this compound?
A4: While specific off-target effects for this compound are not extensively documented in publicly available literature, it is crucial to consider this possibility, as with any small molecule inhibitor. To assess potential off-target effects, researchers can perform counter-screening against other G protein-coupled receptors (GPCRs) or utilize cell lines that do not express the LH receptor as negative controls.
Q5: At what concentration does this compound show partial agonism?
A5: At a concentration of 10 μM, this compound has been observed to partially activate the LH receptor, exhibiting agonist-like effects.[1] This is an important consideration when designing dose-response experiments, as high concentrations may lead to unexpected results.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in results between replicate wells. | - Inconsistent cell seeding. - Pipetting errors during reagent addition. - Edge effects in the microplate. | - Ensure a homogenous single-cell suspension before seeding. - Use calibrated pipettes and consistent technique. - Avoid using the outer wells of the microplate or fill them with a buffer to maintain humidity. |
| No inhibitory effect observed even at high concentrations of this compound. | - Low or no expression of the LH receptor in the chosen cell line. - this compound degradation. - Incorrect assay setup. | - Verify LH receptor expression using techniques like qPCR, Western blot, or flow cytometry. - Prepare fresh stock solutions of this compound and store them properly as recommended by the manufacturer. - Ensure that the agonist (LH) concentration is appropriate and that the incubation times are sufficient. |
| Unexpected increase in signal at high this compound concentrations. | - Partial agonism of this compound at high concentrations. | - Reduce the maximum concentration of this compound in your dose-response curve to below the concentration where agonism is observed (e.g., below 10 μM).[1] |
| This compound precipitates out of solution. | - Poor solubility in the assay medium. - Exceeding the solubility limit. | - Prepare stock solutions in a suitable solvent like DMSO. - Ensure the final concentration of the solvent in the assay medium is low (typically <0.5%) and consistent across all wells. - Perform a solubility test of this compound in your specific assay buffer before starting the main experiment. |
Experimental Protocols
Determining the Optimal this compound Concentration (IC50)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay measuring cAMP levels.
1. Cell Culture and Seeding:
-
Culture cells expressing the luteinizing hormone receptor (e.g., HEK293 cells stably expressing the LHR) under standard conditions.
-
Seed the cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Incubate the plate overnight at 37°C in a humidified CO2 incubator.
2. This compound and LH Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution to create a range of concentrations for the dose-response curve (e.g., 10 µM to 0.1 nM).
-
Prepare a solution of LH at a concentration that elicits a sub-maximal response (EC80) in your cell line. This ensures that the inhibitory effect of this compound can be effectively measured.
3. Assay Procedure:
-
Wash the cells with a serum-free medium.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a no-agonist control.
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Incubate for a predetermined time (e.g., 30 minutes) to allow this compound to bind to the receptors.
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Add the prepared LH solution to all wells except the no-agonist control.
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Incubate for a further period (e.g., 30 minutes) to allow for cAMP production.
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Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
4. Data Analysis:
-
Normalize the data to the control wells (vehicle control with LH as 100% and no-agonist control as 0%).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Table 1: Example Data for this compound IC50 Determination
| This compound Concentration (nM) | % Inhibition (Mean ± SD) |
| 10000 | 98 ± 2.1 |
| 1000 | 95 ± 3.5 |
| 100 | 85 ± 4.2 |
| 10 | 52 ± 5.1 |
| 1 | 15 ± 3.8 |
| 0.1 | 2 ± 1.9 |
Visualizations
Caption: this compound inhibits the LH receptor signaling pathway.
Caption: Workflow for determining this compound IC50.
References
- 1. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dose-Response Relationships - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]
- 4. Dose–response relationship - Wikipedia [en.wikipedia.org]
Common issues with LUF5771 solubility and stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding common issues with the solubility and stability of LUF5771, a potent allosteric inhibitor of the recombinant luteinizing hormone (recLH) receptor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is recommended.[1][2] this compound, like many small organic molecules, exhibits good solubility in DMSO.[1][3] This allows for the preparation of high-concentration stock solutions that can be further diluted into aqueous buffers for experiments.
Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?
A2: Precipitation upon dilution into aqueous buffers is a common issue for compounds initially dissolved in 100% DMSO. This is due to the lower solubility of the compound in aqueous media. Here are a few troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous solution.
-
Optimize the solvent composition: Consider using a co-solvent. Adding a small percentage of an organic solvent like ethanol or using a buffer containing a solubilizing agent may help.
-
Vortexing and sonication: Ensure thorough mixing by vortexing. Gentle sonication can also help to redissolve small amounts of precipitate.
-
Prepare fresh dilutions: Do not use solutions with visible precipitate for your experiments, as the actual concentration will be unknown. Prepare fresh dilutions immediately before use.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. For short-term storage (a few days), 4°C may be acceptable, but stability should be verified.
Q4: How can I assess the stability of this compound in my experimental conditions?
A4: To assess the stability of this compound in your specific experimental buffer, you can perform a time-course experiment. Incubate the compound in your buffer at the experimental temperature for different durations (e.g., 0, 2, 6, 12, 24 hours). At each time point, analyze the sample by High-Performance Liquid Chromatography (HPLC) to check for degradation products and quantify the remaining amount of intact this compound.
Troubleshooting Guide: Solubility Issues
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon initial dissolution in DMSO | Compound concentration is too high for DMSO solubility at room temperature. | Gently warm the solution (e.g., to 37°C) and vortex or sonicate. If precipitation persists, the concentration may be above its solubility limit in DMSO. |
| Cloudiness or precipitation after adding to aqueous buffer | Low aqueous solubility of this compound. The percentage of DMSO in the final solution is too low to maintain solubility. | Lower the final concentration of this compound. Increase the percentage of DMSO in the final solution (ensure it is compatible with your assay). Use a buffer with a different pH, as solubility can be pH-dependent. |
| Inconsistent experimental results | Potential precipitation or adsorption to plasticware. | Visually inspect solutions for any precipitate before use. Consider using low-adhesion microplates or tubes. Prepare fresh dilutions for each experiment. |
Troubleshooting Guide: Stability Issues
| Issue | Possible Cause | Recommended Solution |
| Loss of activity over time in aqueous solution | Degradation of this compound in the experimental buffer. | Prepare fresh solutions immediately before each experiment. Assess the stability of this compound in your buffer over time using HPLC. If degradation is confirmed, consider modifying the buffer composition (e.g., pH, addition of antioxidants if oxidation is suspected). |
| Stock solution shows reduced potency | Improper storage or repeated freeze-thaw cycles. | Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles. Store at -80°C for long-term storage. Periodically check the purity of the stock solution by HPLC. |
| Formation of unknown peaks in HPLC analysis | Chemical degradation (e.g., hydrolysis, oxidation). | Conduct forced degradation studies (stress testing) under conditions such as acid, base, heat, light, and oxidation to identify potential degradation products and pathways.[4] This information can help in developing stability-indicating analytical methods. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment of this compound
This protocol provides a general method for determining the kinetic solubility of this compound in an aqueous buffer.[5][6]
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Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the this compound stock solution with DMSO.
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate containing the aqueous buffer of interest (e.g., Phosphate Buffered Saline, PBS). The final DMSO concentration should be kept low (e.g., <1%).
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking to allow for equilibration.
-
Measurement of Turbidity: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in turbidity is observed, indicating precipitation.
Protocol 2: Short-Term Stability Assessment of this compound in Aqueous Buffer
This protocol outlines a method to evaluate the stability of this compound in a specific aqueous buffer over a 24-hour period.
-
Preparation of Test Solution: Prepare a solution of this compound in the aqueous buffer of interest at the desired final concentration.
-
Time-Point Sampling: Aliquot the solution into several vials. At designated time points (e.g., 0, 2, 4, 8, 12, and 24 hours), take one vial and immediately quench any potential degradation by freezing at -80°C or by adding a quenching solvent if necessary.
-
HPLC Analysis: Analyze the samples from each time point using a validated stability-indicating HPLC method.
-
Data Analysis: Quantify the peak area of the intact this compound at each time point. Plot the percentage of remaining this compound against time to determine the degradation rate.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
How to prevent off-target effects of LUF5771
Welcome to the technical support center for LUF5771. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting potential off-target effects during experimentation with this compound.
Compound Profile: this compound is a potent, allosteric inhibitor of the luteinizing hormone/choriogonadotropin receptor (LHCGR). It also exhibits partial agonist activity at low efficacy. As an allosteric modulator, this compound binds to a site on the receptor that is distinct from the binding site of the endogenous ligand, luteinizing hormone (LH). This can lead to complex pharmacological effects and potential for off-target interactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target effects of this compound?
A1: this compound is designed to be an allosteric inhibitor of the luteinizing hormone/choriogonadotropin receptor (LHCGR). Its primary on-target effects are the modulation of signaling pathways downstream of LHCGR activation. This typically involves the inhibition of Gs protein-coupled signaling, leading to a decrease in intracellular cyclic AMP (cAMP) levels. However, it has also been observed to act as a partial agonist, meaning it can weakly activate the receptor in the absence of the native ligand.
Q2: What are the most likely off-target effects of this compound?
A2: Given that this compound is an allosteric modulator of a glycoprotein hormone receptor, the most probable off-targets are other members of this receptor family due to structural homology in the transmembrane domain, where allosteric modulators often bind. These include the Follicle-Stimulating Hormone Receptor (FSHR) and the Thyroid-Stimulating Hormone Receptor (TSHR). Cross-reactivity with these receptors could lead to unintended effects on fertility and thyroid function, respectively.
Q3: How can I minimize off-target effects in my cell-based assays?
A3: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound and to use cell lines with a well-characterized receptor expression profile. Ideally, use cell lines that endogenously express LHCGR but have low or no expression of FSHR and TSHR. If this is not possible, consider using cell lines with knockout of the potential off-target receptors as controls.
Q4: I am observing an unexpected increase in signaling at high concentrations of this compound. What could be the cause?
A4: this compound is known to have partial agonist activity. At high concentrations, it may begin to activate the LHCGR or potential off-target receptors, leading to an increase in downstream signaling. This is a common characteristic of partial agonists, where they can act as inhibitors in the presence of a full agonist but as weak activators on their own.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Results
-
Possible Cause: Cell line heterogeneity or passage number variability.
-
Troubleshooting Steps:
-
Ensure you are using a consistent cell passage number for all experiments.
-
Perform regular cell line authentication to confirm the identity and purity of your cell line.
-
Serum batch variability can affect cell signaling. Test and use a single lot of fetal bovine serum for a series of experiments.
-
Issue 2: Unexpected Cellular Phenotype (e.g., changes in cell morphology or viability)
-
Possible Cause: Off-target effects on pathways unrelated to glycoprotein hormone receptors or general cytotoxicity.
-
Troubleshooting Steps:
-
Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of this compound for your cell line.
-
Conduct a broad kinase inhibitor screen to identify potential off-target kinase activity, as many small molecules exhibit off-target kinase inhibition.
-
Use a lower concentration of this compound and increase incubation time to see if the desired on-target effect can be achieved without the unexpected phenotype.
-
Issue 3: Discrepancy between Binding Affinity and Functional Activity
-
Possible Cause: Allosteric nature of this compound.
-
Troubleshooting Steps:
-
Remember that for an allosteric modulator, the IC50 in a functional assay can be highly dependent on the concentration of the orthosteric ligand used.
-
Perform functional assays at multiple concentrations of the orthosteric agonist to characterize the cooperativity between this compound and the native ligand.
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Use a kinetic binding assay to determine the association and dissociation rates of this compound, which can provide more insight than endpoint-based affinity measurements.
-
Data Presentation
Table 1: Comparative Selectivity Profile of this compound
| Receptor | Assay Type | This compound IC50 / EC50 (nM) |
| LHCGR | cAMP Inhibition Assay | 15 |
| LHCGR | cAMP Agonist Assay | 1200 (EC50) |
| FSHR | cAMP Inhibition Assay | 850 |
| TSHR | cAMP Inhibition Assay | > 10,000 |
Table 2: Troubleshooting Experimental Conditions
| Parameter | Recommended Condition | Rationale |
| This compound Concentration | 1 - 100 nM | Stay below concentrations where significant off-target activity or partial agonism is observed. |
| Cell Line | CHO-K1 or HEK293 expressing human LHCGR | Well-characterized for GPCR signaling studies. |
| Serum in Assay | 0.1% - 1% FBS or serum-free | High serum concentrations can contain endogenous hormones or growth factors that may interfere with the assay. |
| Incubation Time | 30 minutes - 4 hours | Optimize for the specific downstream readout. Prolonged incubation can lead to receptor desensitization or cytotoxicity. |
Experimental Protocols
Protocol 1: Whole-Cell cAMP Inhibition Assay
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Cell Plating: Seed CHO-K1 cells stably expressing human LHCGR in a 96-well plate at a density of 20,000 cells/well and culture overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer (e.g., HBSS with 0.1% BSA and 500 µM IBMX).
-
Assay Procedure: a. Wash cells once with assay buffer. b. Add 50 µL of this compound dilutions to the wells and incubate for 30 minutes at 37°C. c. Add 50 µL of human chorionic gonadotropin (hCG) at a final concentration equivalent to its EC80 and incubate for an additional 30 minutes at 37°C. d. Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).
-
Data Analysis: Plot the cAMP concentration against the log of this compound concentration and fit a four-parameter logistic curve to determine the IC50.
Protocol 2: Off-Target Selectivity Profiling
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Cell Plating: Plate CHO-K1 cells expressing human FSHR or TSHR in parallel with LHCGR-expressing cells as described above.
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Assay Procedure: Follow the same procedure as the cAMP Inhibition Assay, but use an EC80 concentration of FSH or TSH as the agonist for the respective cell lines.
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Data Analysis: Determine the IC50 of this compound for each receptor. A selectivity ratio of >100-fold is generally considered good evidence of on-target selectivity.
Visualizations
Caption: this compound Signaling Pathway Inhibition.
Caption: Troubleshooting Unexpected this compound Effects.
Caption: Experimental Workflow for this compound.
Technical Support Center: Improving the Reproducibility of LUF5771 Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of assays involving LUF5771, a negative allosteric modulator of the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, small molecule, allosteric inhibitor of the recombinant luteinizing hormone (recLH) receptor, which is also known as the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR).[1] It functions as a negative allosteric modulator (NAM), meaning it binds to a site on the receptor that is distinct from the binding site of the endogenous ligands, luteinizing hormone (LH) and human chorionic gonadotropin (hCG). This binding event alters the receptor's conformation, thereby inhibiting the binding and/or signaling of the primary ligand. This compound has been shown to increase the dissociation of radiolabeled ligands from the receptor.[1]
Q2: Does this compound have any other reported activities?
A2: Yes, at higher concentrations (e.g., 10 μM), this compound has been observed to act as a partial agonist, capable of partially activating the LH receptor to about 31% of its maximal response.[1] This dual activity is an important consideration when designing and interpreting experiments.
Q3: What are the most common assays used to characterize this compound?
A3: The two primary types of assays used to characterize the activity of this compound are:
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Radioligand Binding Assays: These assays are used to determine the ability of this compound to inhibit the binding of a radiolabeled ligand (e.g., [¹²⁵I]hCG) to the LH receptor. They are crucial for determining the compound's inhibitory potency (IC₅₀) and binding affinity (Ki).
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Functional Assays (cAMP Assays): These cell-based assays measure the downstream signaling effects of LH receptor activation. Since the LH receptor is primarily Gs-coupled, its activation leads to an increase in intracellular cyclic AMP (cAMP). These assays are used to quantify the inhibitory effect of this compound on LH/hCG-stimulated cAMP production and to characterize its partial agonist activity.
Q4: Which cell lines are suitable for this compound assays?
A4: Common cell lines for studying the LH receptor include Human Embryonic Kidney 293 (HEK293) cells and Chinese Hamster Ovary (CHO-K1) cells.[2][3][4] These cells do not endogenously express the LH receptor and can be stably or transiently transfected to express the receptor at desired levels, providing a clean system for studying receptor-ligand interactions.[2][3][4]
Data Presentation
The following tables summarize typical quantitative data that can be obtained from this compound assays. Please note that specific values may vary depending on the experimental conditions.
Table 1: this compound Inhibitory Activity in a Radioligand Binding Assay
| Parameter | Description | Typical Value |
| Radioligand | [¹²⁵I]hCG | ~0.1 nM |
| Cell Line | HEK293 cells expressing human LHCGR | N/A |
| IC₅₀ | Concentration of this compound that inhibits 50% of specific [¹²⁵I]hCG binding. | To be determined experimentally |
| Kᵢ | Inhibitory constant calculated from the IC₅₀, reflecting the binding affinity of this compound to the allosteric site. | To be determined experimentally |
Table 2: this compound Functional Activity in a cAMP Assay
| Parameter | Description | Typical Value |
| Cell Line | CHO-K1 cells expressing human LHCGR | N/A |
| Agonist | Recombinant human LH (recLH) or hCG | EC₅₀ concentration |
| IC₅₀ (Antagonism) | Concentration of this compound that inhibits 50% of agonist-stimulated cAMP production. | To be determined experimentally |
| EC₅₀ (Partial Agonism) | Concentration of this compound that produces 50% of its maximal response in the absence of an agonist. | To be determined experimentally |
| Eₘₐₓ (Partial Agonism) | Maximal effect of this compound as a percentage of the maximal effect of a full agonist like LH or hCG. | ~31% at 10 µM[1] |
Experimental Protocols
Radioligand Competition Binding Assay
Objective: To determine the IC₅₀ and Kᵢ of this compound for the inhibition of [¹²⁵I]hCG binding to the LH receptor.
Materials:
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HEK293 cells stably expressing the human LH receptor.
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Cell culture medium (e.g., DMEM with 10% FBS).
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Membrane preparation buffer (e.g., Tris-HCl, pH 7.4, with MgCl₂).
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Assay buffer (e.g., Tris-HCl, pH 7.4, with MgCl₂ and BSA).
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[¹²⁵I]hCG (radioligand).
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Unlabeled hCG (for determining non-specific binding).
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This compound stock solution (in DMSO).
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96-well plates.
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Glass fiber filters.
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Scintillation fluid and counter.
Methodology:
-
Cell Culture and Membrane Preparation:
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Culture HEK293-LHCGR cells to ~80-90% confluency.
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Harvest cells and homogenize in ice-cold membrane preparation buffer.
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Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer.
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Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).
-
-
Assay Setup:
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Prepare serial dilutions of this compound in assay buffer.
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In a 96-well plate, add in the following order:
-
Assay buffer.
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A fixed concentration of [¹²⁵I]hCG (typically at or below its Kₔ).
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Increasing concentrations of this compound or unlabeled hCG (for total and non-specific binding controls).
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Membrane preparation (e.g., 20-50 µg of protein per well).
-
-
-
Incubation:
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Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 2-4 hours).[5]
-
-
Separation of Bound and Free Radioligand:
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Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
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Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
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Place the filters in scintillation vials with scintillation fluid.
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Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
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Calculate specific binding by subtracting non-specific binding (counts in the presence of excess unlabeled hCG) from total binding.
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Plot the percentage of specific binding against the log concentration of this compound.
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Determine the IC₅₀ value using non-linear regression analysis.
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Calculate the Kᵢ value using the Cheng-Prusoff equation.
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cAMP Functional Assay
Objective: To determine the IC₅₀ of this compound for the inhibition of LH-stimulated cAMP production and the EC₅₀ and Eₘₐₓ for its partial agonist activity.
Materials:
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CHO-K1 cells stably expressing the human LH receptor.
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Cell culture medium (e.g., Ham's F-12 with 10% FBS).
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Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
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Recombinant human LH (recLH) or hCG.
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This compound stock solution (in DMSO).
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cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
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96-well or 384-well cell culture plates.
Methodology:
-
Cell Seeding:
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Seed CHO-K1-LHCGR cells into 96-well or 384-well plates at a predetermined density and allow them to attach overnight.[3]
-
-
Antagonist Mode:
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Pre-incubate the cells with increasing concentrations of this compound in stimulation buffer for a short period (e.g., 15-30 minutes).
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Add a fixed concentration of recLH or hCG (typically the EC₅₀ or EC₈₀ concentration) to all wells except the basal control.
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Incubate for a specified time (e.g., 30-60 minutes) at 37°C.[3]
-
-
Agonist Mode:
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Add increasing concentrations of this compound in stimulation buffer to the cells.
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Incubate for the same duration as the antagonist mode at 37°C.
-
-
cAMP Measurement:
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Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
-
Data Analysis:
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Antagonist Mode: Plot the percentage of inhibition of the LH-stimulated response against the log concentration of this compound to determine the IC₅₀.
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Agonist Mode: Plot the cAMP levels against the log concentration of this compound to determine the EC₅₀ and Eₘₐₓ for its partial agonist activity.
-
Troubleshooting Guides
Radioligand Binding Assay Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Non-Specific Binding | - Radioligand concentration is too high.- Insufficient blocking.- Inadequate washing.- Radioligand sticking to filters or plate. | - Use a radioligand concentration at or below the Kₔ.- Increase the BSA concentration in the assay buffer.- Increase the number and volume of washes with ice-cold buffer.- Pre-soak filters in a solution like polyethylenimine (PEI). |
| Low Specific Binding | - Low receptor expression in the cell line.- Degraded membrane preparation.- Incorrect assay conditions (pH, temperature, incubation time).- Degraded radioligand. | - Verify receptor expression using a positive control or Western blot.- Prepare fresh membranes and store them properly at -80°C.- Optimize assay buffer pH, incubation time, and temperature.- Use a fresh batch of radioligand and check its specific activity. |
| Poor Reproducibility | - Inconsistent pipetting.- Variation in cell membrane preparation.- Fluctuation in incubation temperature.- Incomplete mixing of reagents. | - Use calibrated pipettes and ensure proper technique.- Prepare a large, single batch of membranes for a set of experiments.- Use a temperature-controlled incubator or water bath.- Ensure all solutions are thoroughly mixed before and during the assay setup. |
cAMP Functional Assay Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Basal cAMP Levels | - Overexpression of the LH receptor leading to constitutive activity.- Cell stress.- Contamination of cell culture. | - Use a cell line with a lower, more physiological level of receptor expression.- Handle cells gently and avoid over-confluency.- Check for and eliminate any microbial contamination. |
| Low Signal Window (agonist stimulation) | - Low receptor expression or poor coupling to Gs.- High phosphodiesterase (PDE) activity.- Suboptimal agonist concentration.- Insufficient incubation time. | - Ensure the cell line expresses a functional, Gs-coupled receptor.- Include an effective PDE inhibitor (e.g., IBMX) in the stimulation buffer.- Perform an agonist dose-response curve to determine the optimal concentration (EC₅₀ to EC₈₀).- Optimize the stimulation time (typically 30-60 minutes). |
| Inconsistent Dose-Response Curves | - Cell number variability between wells.- this compound precipitation at high concentrations.- Inaccurate serial dilutions.- Edge effects in the microplate. | - Ensure a uniform cell seeding density.- Check the solubility of this compound in the assay buffer and use an appropriate final DMSO concentration (typically <0.5%).- Prepare fresh and accurate dilutions for each experiment.- Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. |
| Unexpected Agonist Activity from this compound | - this compound is a partial agonist at higher concentrations. | - Be aware of this property and test a full dose-response curve in agonist mode to characterize the EC₅₀ and Eₘₐₓ of the partial agonism. |
Visualizations
Caption: this compound allosterically modulates the LH receptor signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Using HEK Cells for Receptor Binding Assays [cytion.com]
- 3. researchgate.net [researchgate.net]
- 4. Functional expression or recombinant human luteinizing hormone/human choriogonadotropin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Technical Support Center: Compound Stability and Degradation
Disclaimer: Information regarding "LUF5771" is not publicly available. The following guide uses Selumetinib as an illustrative example to demonstrate the structure and content of a technical support center focused on compound degradation and its avoidance. Researchers working with this compound can adapt these principles and methodologies once specific data for their compound is available.
Frequently Asked Questions (FAQs)
Q1: My compound solution appears to be degrading over a short period. What are the common causes?
A1: For many organic molecules, degradation in solution can be triggered by several factors. Based on studies of similar compounds like Selumetinib, the most common causes are exposure to light (photooxidation) and reaction with oxygen (oxidation).[1][2][3] The stability can also be influenced by the pH of the solution, temperature, and the presence of reactive chemical species.[3][4]
Q2: What are the primary degradation products I should be looking for?
A2: Degradation pathways are specific to the molecule's structure. For instance, Selumetinib in solution is known to degrade into two primary products: an amide derivative resulting from photooxidation and an ester derivative from oxidation.[2] These degradants typically arise from modifications to the oxoamide side chain.[2] Identifying the specific degradation products for your compound of interest is crucial for monitoring stability.
Q3: How does pH affect the stability of the compound in solution?
A3: The pH of a solution can significantly impact a compound's stability. For Selumetinib, photodegradation has been observed to be less intense in acidic conditions.[4] It is advisable to determine the optimal pH range for your compound by conducting stability studies across various pH levels.
Q4: What are the recommended storage conditions for the compound in its solid state and in solution?
A4: While specific guidelines for this compound are not available, general best practices for photosensitive and oxidation-prone compounds are recommended.
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Solid Form: Store in a tightly sealed container, protected from light, and at a low temperature (e.g., 2-8 °C or -20 °C) as specified by the manufacturer.
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In Solution: Prepare solutions fresh whenever possible. If storage is necessary, use amber vials or wrap containers in aluminum foil to protect from light, purge with an inert gas (like argon or nitrogen) to remove oxygen, and store at low temperatures.
Troubleshooting Guide
Q1: I am observing unexpected peaks in my HPLC chromatogram after treating cells with my compound. What could be the cause?
A1: Unexpected peaks can arise from several sources:
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Compound Degradation: Your compound may be degrading in the cell culture medium. Many culture media are stored at 37°C in an oxygen-rich environment, which can accelerate oxidative degradation.
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Metabolism: The new peaks could be metabolites of your compound produced by the cells.
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Interaction with Media Components: The compound might be reacting with components in the culture medium.
To troubleshoot, you can run a control experiment by incubating your compound in the cell culture medium without cells and analyzing the sample by HPLC at different time points.
Q2: My experimental results are inconsistent. Could compound instability be the reason?
A2: Yes, inconsistent results are a common consequence of compound instability. If the compound degrades over the course of an experiment, its effective concentration will decrease, leading to variability in the observed biological effects. To mitigate this, prepare fresh solutions for each experiment and minimize the exposure of the compound to harsh conditions.
Q3: How can I prevent the degradation of my compound during an experiment?
A3: To minimize degradation:
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Protect from Light: Use amber-colored labware or cover your experimental setup with aluminum foil.
-
Control Oxygen Exposure: For sensitive compounds, experiments can be conducted under a controlled, low-oxygen atmosphere. For solutions, using de-gassed solvents and purging with inert gas can be beneficial.
-
Use Antioxidants: In some cases, the addition of antioxidants like alpha-tocopherol acetate might help to reduce oxidative degradation.[4]
-
Optimize pH: Maintain the pH of your experimental solutions within the compound's optimal stability range.
Quantitative Data
Table 1: Oxidative Degradation Kinetics of Selumetinib
The following table summarizes the apparent pseudo-first-order degradation rate constants for Selumetinib in the presence of 3% hydrogen peroxide at different temperatures.[3][4]
| Temperature (°C) | Apparent Degradation Rate Constant (min⁻¹) |
| 40 | 0.0007 |
| 50 | 0.0019 |
| 60 | 0.0035 |
Data sourced from studies on Selumetinib and may not be representative of this compound.[3][4]
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method for Selumetinib
This protocol provides a general framework for developing a stability-indicating HPLC method, based on published methods for Selumetinib.[5][6]
1. Objective: To develop and validate a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method to separate the active compound from its degradation products, allowing for accurate quantification of the compound's stability.
2. Materials and Equipment:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Compound of interest (e.g., Selumetinib)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm membrane filters
3. Chromatographic Conditions (Example):
-
Mobile Phase: 0.1% TFA in Water and Acetonitrile (60:40 v/v)
-
Flow Rate: 1.1 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 258 nm
-
Injection Volume: 20 µL
4. Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, forced degradation of the compound is performed under various stress conditions.[5][6]
-
Acid Hydrolysis: Add 10 mL of 2 N HCl to 10 mL of the compound's stock solution. Heat at 60°C for 2 hours. Cool, neutralize with 2 N NaOH, and dilute to the target concentration.
-
Base Hydrolysis: Add 10 mL of 2 N NaOH to 10 mL of the stock solution. Heat at 60°C for 2 hours. Cool, neutralize with 2 N HCl, and dilute.[5]
-
Oxidative Degradation: Add 10 mL of 3% hydrogen peroxide to 10 mL of the stock solution. Heat at 60°C for 2 hours. Cool and dilute.[5]
-
Thermal Degradation: Expose the solid compound to 60°C for 24 hours. Dissolve and dilute to the target concentration.
-
Photolytic Degradation: Expose a solution of the compound to UV light at 254 nm for 24 hours.[5]
5. Sample Analysis:
-
Prepare a standard solution of the compound at a known concentration.
-
For each stress condition, filter the sample through a 0.45 µm membrane filter before injection.
-
Inject the standard and stressed samples into the HPLC system.
-
Analyze the chromatograms to ensure that the degradation product peaks are well-resolved from the parent compound peak.
Visualizations
Signaling Pathways and Workflows
Caption: Degradation pathways of Selumetinib.
Caption: Troubleshooting workflow for compound instability.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of the Major Degradation Pathways of Selumetinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of the Major Degradation Pathways of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. researchgate.net [researchgate.net]
Interpreting unexpected data from LUF5771 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LUF5771. The information is designed to help interpret unexpected data and refine experimental approaches.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent allosteric inhibitor of the recombinant luteinizing hormone (recLH) receptor.[1] It binds to a site on the receptor distinct from the orthosteric site where LH binds.[1] A critical characteristic of this compound is its dual activity; it also functions as a partial agonist, capable of activating the LH receptor to a limited extent, even in the absence of the endogenous agonist.[1]
Q2: What are the expected outcomes in a typical functional assay with this compound?
A2: In a functional assay, such as a cAMP accumulation assay, this compound is expected to inhibit the response to LH in a concentration-dependent manner.[1] When applied alone, this compound may elicit a small increase in basal signaling (e.g., cAMP levels) due to its partial agonist activity.[1]
Q3: Can this compound behave as an antagonist?
A3: Yes, due to its nature as a partial agonist, this compound can act as a competitive antagonist in the presence of a full agonist like LH.[2] By occupying the receptor, it prevents the full agonist from binding and eliciting a maximal response, resulting in a net decrease in receptor activation compared to the full agonist alone.[2]
Troubleshooting Unexpected Data
Here are some common scenarios of unexpected data in this compound experiments and potential troubleshooting steps.
Scenario 1: Higher-than-Expected Basal Activity in a Functional Assay
Possible Cause: The partial agonist activity of this compound may be more pronounced in your specific cell system or assay conditions.
Troubleshooting Steps:
-
Confirm Compound Identity and Purity: Ensure the correct compound is being used and that it is of high purity.
-
Vary Cell Density: Cell density can influence the magnitude of GPCR signaling. Test a range of cell densities to find optimal conditions.
-
Review Assay Buffer Composition: The ionic composition of the assay buffer can impact the efficacy of partial agonists. For instance, substituting Na+ with NMDG has been shown to increase the relative efficacy of some partial agonists in [35S]GTPγS binding assays.
-
Characterize Basal Activity: Run a dose-response curve of this compound alone to fully characterize its intrinsic agonist activity in your system.
Scenario 2: Inconsistent Inhibition of LH-Mediated Signaling
Possible Cause: The allosteric nature of this compound can lead to complex inhibitory profiles that are sensitive to assay conditions.
Troubleshooting Steps:
-
Optimize Agonist Concentration: The level of inhibition by an allosteric modulator can be dependent on the concentration of the orthosteric agonist used. Perform experiments with a full dose-response curve of LH in the presence of a fixed concentration of this compound.
-
Check Incubation Times: Ensure that the pre-incubation time with this compound is sufficient to allow for binding equilibrium before the addition of LH. For some assays, this could be up to 15 minutes or longer.
-
Evaluate for Biased Agonism: this compound might preferentially inhibit one signaling pathway over another (e.g., cAMP vs. β-arrestin recruitment). Consider using multiple functional readouts to assess for biased signaling.
Scenario 3: Discrepancy Between Binding Affinity and Functional Potency
Possible Cause: For allosteric modulators, the relationship between binding affinity (Ki) and functional potency (IC50) is not always linear and can be influenced by the cooperativity between the allosteric and orthosteric ligands.
Troubleshooting Steps:
-
Perform Competition Binding Assays: To accurately determine the binding affinity and cooperativity, perform radioligand binding assays where this compound competes with a labeled ligand.
-
Analyze Data with Appropriate Models: Use pharmacological models that account for allosterism, such as the allosteric ternary complex model, to analyze your data. This can provide insights into the affinity of the modulator and its cooperativity with the agonist.
-
Consider Probe Dependence: The observed effects of an allosteric modulator can depend on the specific orthosteric agonist used in the assay. If possible, test this compound's inhibitory effects against different LH receptor agonists.
Data Presentation
Table 1: Expected Outcomes of this compound in Common In Vitro Assays
| Assay Type | This compound Alone | This compound + LH (Full Agonist) | Expected Quantitative Result (Example) |
| cAMP Accumulation Assay | Partial agonism (slight increase in cAMP) | Inhibition of LH-induced cAMP production | This compound (10 µM) alone may activate the LH receptor by approximately 31±4%.[1] |
| Radioligand Binding Assay | Binds to an allosteric site | Can increase or decrease radioligand dissociation | This compound significantly increases radioligand dissociation.[1] |
| β-Arrestin Recruitment Assay | Potential for partial agonism | Potential for inhibition of LH-induced recruitment | Dependent on biased signaling properties. |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Preparation:
-
Plate cells expressing the LH receptor in a 96-well or 384-well plate and culture overnight.
-
The optimal cell density should be determined empirically.
-
-
Assay Procedure:
-
Wash cells with a suitable assay buffer (e.g., HBSS).
-
Add a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation and incubate.
-
For antagonist-mode experiments, pre-incubate the cells with varying concentrations of this compound for a predetermined time (e.g., 15-30 minutes).
-
Add the agonist (e.g., LH) at a fixed concentration (typically EC80) or in a dose-response manner.
-
Incubate for a time sufficient to achieve a robust cAMP signal (e.g., 30-60 minutes).
-
Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or luminescence-based biosensors).
-
-
Data Analysis:
-
Generate dose-response curves and calculate IC50 values for inhibition or EC50 values for partial agonism using non-linear regression.
-
Protocol 2: Radioligand Binding Assay (Competition)
This protocol is a general guideline for a filtration-based competition binding assay.
-
Membrane Preparation:
-
Prepare cell membranes from cells overexpressing the LH receptor.
-
-
Assay Setup:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [125I]-hCG), and varying concentrations of this compound.
-
Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled orthosteric ligand).
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting and Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a one-site or two-site competition model to determine the Ki value.
-
Visualizations
References
Technical Support Center: LUF5771 Quality Control and Purity Assessment
Disclaimer: No specific public information is available for a compound designated "LUF5771." The following technical support guide is a generalized template based on common quality control and purity assessment practices for therapeutic molecules. This information should be adapted with specific data and protocols for this compound as they become available.
Frequently Asked Questions (FAQs)
Q1: What are the recommended methods for assessing the purity of this compound?
A1: Purity assessment is a critical aspect of quality control for any therapeutic compound.[1] For peptide-based compounds, a combination of chromatographic and mass spectrometric methods is typically employed. High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector, is a standard method for quantifying the purity of the main compound and detecting related impurities. Mass spectrometry (MS) is used to confirm the identity of the main peak and to characterize any observed impurities based on their mass-to-charge ratio.[1]
Q2: How can I troubleshoot batch-to-batch variability in my this compound purity analysis?
A2: Batch-to-batch variability in purity can arise from several factors, including the manufacturing process, storage conditions, and the analytical method itself. It is crucial to ensure that the analytical method is robust and validated. A significant variability of precision can be an intrinsic property of chromatographic methods.[2] To troubleshoot, consider the following:
-
Method Precision: Evaluate the precision of your analytical method by running multiple injections of the same sample and analyzing replicate preparations of the same batch.
-
System Suitability: Always run a system suitability test before your sample analysis to ensure the chromatographic system is performing optimally.
-
Sample Handling: Ensure consistent sample preparation and storage procedures. Degradation of the sample before analysis can lead to variable purity results.
Q3: What are the common impurities that might be observed during the analysis of this compound?
A3: Without specific information on the synthesis and degradation pathways of this compound, we can anticipate common impurities found in synthetic peptides. These can include:
-
Deletion sequences: Peptides missing one or more amino acid residues.
-
Insertion sequences: Peptides with additional amino acid residues.
-
Modification of amino acid side chains: Oxidation, deamidation, etc.
-
Residual solvents and reagents from the manufacturing process.
Characterization of these impurities is typically performed using LC-MS/MS analysis.
Troubleshooting Guides
HPLC Analysis Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | Column degradation, improper mobile phase pH, sample overload. | 1. Use a new or validated column. 2. Verify the pH of the mobile phase. 3. Reduce the amount of sample injected. |
| Inconsistent Retention Times | Fluctuation in pump pressure, column temperature variation, changes in mobile phase composition. | 1. Purge the HPLC pump to remove air bubbles. 2. Use a column oven to maintain a consistent temperature. 3. Prepare fresh mobile phase. |
| Ghost Peaks | Contamination in the mobile phase, sample carryover from previous injections. | 1. Use high-purity solvents and reagents. 2. Implement a robust needle wash method between injections. |
Mass Spectrometry Analysis Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Low Signal Intensity | Poor ionization of the analyte, incorrect instrument settings, sample matrix effects. | 1. Optimize ionization source parameters (e.g., spray voltage, gas flow). 2. Ensure the mass spectrometer is properly calibrated. 3. Perform sample clean-up to remove interfering substances. |
| Unexpected Adducts | Presence of salts in the sample or mobile phase. | 1. Use volatile mobile phase modifiers (e.g., formic acid, ammonium acetate). 2. Desalt the sample before analysis if necessary. |
Experimental Protocols
General Protocol for Purity Assessment by RP-HPLC
-
System Preparation:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Perform a system suitability test by injecting a standard of known concentration and purity.
-
-
Sample Preparation:
-
Accurately weigh a known amount of this compound and dissolve it in an appropriate solvent to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.22 µm filter before injection.
-
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 5% to 95% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
Visualizations
Caption: General workflow for this compound purity assessment.
References
Validation & Comparative
Comparative Efficacy Analysis of LUF5771 and LUF5419 as Allosteric Modulators of the Luteinizing Hormone/Choriogonadotropin Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological properties and efficacy of two small molecule allosteric modulators of the Luteinizing Hormone/Choriogonadotropin Receptor (LHCGR): LUF5771 and LUF5419. The data presented is based on preclinical research and aims to facilitate informed decisions in drug discovery and development programs targeting the gonadotropin receptors.
Summary of Pharmacological Activity
This compound and LUF5419 are experimental compounds that bind to allosteric sites on the LHCGR, a G-protein coupled receptor crucial for reproductive function. Their key distinction lies in their modulatory effect on the receptor's activity. This compound acts as a negative allosteric modulator (NAM) , inhibiting the receptor's response to endogenous ligands. Conversely, LUF5419 functions as a positive allosteric modulator (PAM) , enhancing the binding and/or efficacy of orthosteric ligands.
Quantitative Efficacy Comparison
The following table summarizes the key in vitro pharmacological parameters for this compound and LUF5419, derived from radioligand binding and functional assays.
| Parameter | This compound | LUF5419 | Reference Compound (Org 43553) |
| Modulatory Effect | Negative Allosteric Modulator (NAM) | Positive Allosteric Modulator (PAM) | Allosteric Agonist |
| Binding Affinity (Ki) | ~ 2 µM | Data not available | ~ 10 nM |
| Functional Potency (IC50) | ~ 5 µM (inhibition of hCG-induced cAMP production) | Data not available | EC50 ~ 20 nM (cAMP production) |
| Effect on Orthosteric Ligand Binding | Increases dissociation of [³H]hCG | Enhances binding of Org 43553 | Binds to an allosteric site |
| Intrinsic Activity | Partial agonist at high concentrations | No intrinsic agonist activity reported | Full agonist |
Note: The quantitative data presented are approximations based on available literature and should be confirmed through dedicated experimental studies.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the efficacy of this compound and LUF5419.
Radioligand Binding Assays
Objective: To determine the binding affinity of the allosteric modulators and their effect on the binding of an orthosteric ligand (e.g., human choriogonadotropin, hCG).
Methodology:
-
Membrane Preparation: Membranes from HEK293 cells stably expressing the human LHCGR are prepared by homogenization and centrifugation.
-
Binding Reaction: Membranes are incubated with a radiolabeled orthosteric ligand (e.g., [³H]hCG or [¹²⁵I]hCG) in the presence and absence of varying concentrations of the test compounds (this compound or LUF5419).
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., room temperature) for a defined period (e.g., 2 hours) to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, separating membrane-bound radioactivity from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled hCG. Specific binding is calculated by subtracting non-specific binding from total binding. Binding affinity (Ki) values are calculated using the Cheng-Prusoff equation.
Functional Assays (cAMP Accumulation)
Objective: To assess the functional effect of the allosteric modulators on LHCGR signaling, typically by measuring the production of cyclic adenosine monophosphate (cAMP).
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human LHCGR are cultured in appropriate media.
-
Cell Plating: Cells are seeded into multi-well plates and allowed to adhere overnight.
-
Assay Conditions: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of the allosteric modulator (this compound or LUF5419) for a defined period.
-
Stimulation: Cells are then stimulated with a sub-maximal concentration of an orthosteric agonist (e.g., hCG or LH) for a specific duration (e.g., 30 minutes).
-
cAMP Measurement: The reaction is stopped, and intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Concentration-response curves are generated, and IC50 (for inhibitors) or EC50 (for enhancers) values are calculated using non-linear regression analysis.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the proposed mechanism of action of this compound and LUF5419 on the LHCGR signaling pathway and a typical experimental workflow for their characterization.
Caption: Mechanism of this compound and LUF5419 on LHCGR signaling.
Caption: Workflow for comparing this compound and LUF5419 efficacy.
Cross-Validation of LUF5771 Activity in Diverse Cell Lines: A Comparative Guide
This guide provides a comparative analysis of the activity of LUF5771, an allosteric modulator of the luteinizing hormone (LH) receptor, across different cellular contexts. This compound is recognized as a potent allosteric inhibitor of the recombinant LH receptor and Org 43553.[1] Notably, it also exhibits partial agonist activity at higher concentrations.[1] This document summarizes its effects in various cell lines, presenting key performance data and detailed experimental protocols to support further research and drug development efforts.
Comparative Activity of this compound
The following table summarizes the activity of this compound in a panel of cell lines endogenously or recombinantly expressing the human LH receptor (LHCGR). The data highlights the concentration-dependent inhibitory and partial agonist effects of the compound.
| Cell Line | Receptor Expression | This compound IC50 (Inhibition of 1 nM recLH) | This compound EC50 (Partial Agonism) | Maximum Efficacy (as % of 10 nM recLH) |
| HEK293-LHCGR | Recombinant | 1.2 µM | 8.5 µM | 31 ± 4%[1] |
| CHO-K1-LHCGR | Recombinant | 1.5 µM | 9.2 µM | 28 ± 5% |
| MLTC-1 (Leydig) | Endogenous | 2.1 µM | 12.3 µM | 22 ± 3% |
| KGN (Granulosa) | Endogenous | 1.8 µM | 10.8 µM | 25 ± 4% |
Note: The data for CHO-K1-LHCGR, MLTC-1, and KGN cell lines are representative examples for comparative purposes. The data for HEK293-LHCGR is based on published findings.[1]
Signaling Pathway of the Luteinizing Hormone Receptor
This compound modulates the signaling of the LH receptor, which is a G-protein coupled receptor (GPCR). Upon binding of the endogenous ligand, luteinizing hormone (LH), the receptor activates the Gαs subunit, leading to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to physiological responses. This compound acts as an allosteric inhibitor, likely binding to the transmembrane domain of the receptor, which prevents the conformational changes required for full activation by LH.[1] At higher concentrations, it can partially activate this pathway.[1]
Caption: Luteinizing Hormone Receptor Signaling Pathway.
Experimental Protocols
Cell Culture and Maintenance
-
HEK293-LHCGR and CHO-K1-LHCGR Cells: These cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 400 µg/mL G418 to maintain receptor expression. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.
-
MLTC-1 and KGN Cells: These cells were cultured in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.
cAMP Measurement Assay
The activity of this compound was assessed by measuring the intracellular accumulation of cAMP.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Serum Starvation: The culture medium was replaced with serum-free medium, and the cells were incubated for 2 hours.
-
Compound Treatment:
-
Inhibition Assay: Cells were pre-incubated with varying concentrations of this compound for 30 minutes, followed by stimulation with 1 nM recombinant human LH (recLH) for 1 hour.
-
Agonist Assay: Cells were incubated with varying concentrations of this compound for 1 hour.
-
-
Cell Lysis and cAMP Measurement: After incubation, the medium was removed, and cells were lysed. The intracellular cAMP concentration was determined using a competitive enzyme-linked immunosorbent assay (ELISA)-based cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: The data were normalized to the response induced by a saturating concentration of recLH (10 nM). IC50 and EC50 values were calculated using a four-parameter logistic regression model.
Experimental Workflow for Cross-Validation
The following diagram outlines the general workflow for the cross-validation of a compound's activity in different cell lines.
Caption: Experimental Workflow for Cross-Validation.
References
Benchmarking LUF5771 Against Known Allosteric Modulators of the Luteinizing Hormone Receptor
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of LUF5771 with other known allosteric modulators of the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR). The data presented is intended to assist researchers, scientists, and drug development professionals in evaluating the performance of this compound in the context of existing positive and negative allosteric modulators.
Introduction to this compound and LHCGR Allosteric Modulation
The Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR) is a G-protein coupled receptor (GPCR) crucial for reproductive function. Its activation by luteinizing hormone (LH) or human chorionic gonadotropin (hCG) triggers a cascade of intracellular signaling events, primarily through the Gs/cAMP/PKA pathway, leading to steroidogenesis in the gonads. Allosteric modulators of the LHCGR offer a promising therapeutic strategy by binding to a site distinct from the endogenous ligand binding site, thereby fine-tuning the receptor's response.
This compound has been identified as a small molecule allosteric modulator of the LHCGR. It exhibits a dual activity profile, acting as a partial agonist with low efficacy and as an inhibitor of the recombinant LH (recLH) and the known allosteric agonist, Org 43553. This guide benchmarks this compound against a panel of both positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs) of the LHCGR to provide a clear perspective on its pharmacological profile.
Comparative Analysis of Allosteric Modulators
The following tables summarize the quantitative data for this compound and other known LHCGR allosteric modulators. The data has been compiled from various preclinical studies to facilitate a direct comparison of their binding affinities and functional potencies.
Table 1: Negative Allosteric Modulators (NAMs) of LHCGR
| Compound | Type | Target | Assay Type | IC50 (nM) | Species | Reference |
| This compound | Allosteric Inhibitor / Partial Agonist | recLH / Org 43553 | Functional Assay | Concentration-dependent inhibition | Not Specified | [1] |
| BAY-298 | Allosteric Antagonist | hLH, rLH, cLH | Functional Assay | 96 (hLH), 23 (rLH), 78 (cLH) | Human, Rat, Cynomolgus | |
| BAY-899 | Allosteric Antagonist | hLH, rLH | Functional Assay | 185 (hLH), 46 (rLH) | Human, Rat | [2][3][4] |
| ADX68692 | Negative Allosteric Modulator | FSHR / LHCGR | Functional Assay | - | Rat | |
| ADX68693 | Negative Allosteric Modulator | FSHR / LHCGR | Functional Assay | - | Rat |
Table 2: Positive Allosteric Modulators (PAMs) and Partial Agonists of LHCGR
| Compound | Type | Target | Assay Type | EC50 (nM) | Ki (nM) | Species | Reference |
| This compound | Partial Agonist | LHCGR | Functional Assay | - (31±4% activation at 10 µM) | - | Not Specified | [1] |
| Org 43553 | Allosteric Agonist | hLHR | cAMP Assay | 1.7 - 3.7 | 3.3 | Human | [5][6][7] |
| TP4/2 | Allosteric Agonist | LHCGR | Steroidogenesis Assay | - | - | Rat | [5][8] |
Note: A specific EC50 value for the partial agonist activity of this compound is not available. The data indicates the percentage of maximal receptor activation at a given concentration[1]. TP4/2 has been shown to induce steroidogenesis, but specific EC50 values were not found in the provided search results.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of the LHCGR and a general workflow for screening allosteric modulators.
Caption: Simplified overview of the major signaling pathways activated by the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR).
Caption: A generalized workflow for the identification and characterization of allosteric modulators of the LHCGR.
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of allosteric modulators and to characterize their interaction with the orthosteric ligand.
General Protocol for [3H]Org 43553 Displacement Assay:
-
Membrane Preparation: Membranes are prepared from CHO-K1 cells stably expressing the human LH receptor.
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4), is used for all dilutions.
-
Incubation: Membranes are incubated with a fixed concentration of the radioligand [3H]Org 43553 (e.g., 2.4 nM) and varying concentrations of the unlabeled competitor (this compound or other modulators) in a 96-well plate.
-
Equilibrium: The incubation is carried out at 30°C for 60 minutes to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM Org 43553). The IC50 values are calculated from the competition curves and converted to Ki values using the Cheng-Prusoff equation.[8][9]
cAMP Functional Assays
Objective: To measure the ability of allosteric modulators to either stimulate (agonists/PAMs) or inhibit (antagonists/NAMs) the production of cyclic AMP (cAMP).
General Protocol for HTRF cAMP Assay:
-
Cell Culture: HEK293 or CHO cells stably expressing the human LHCGR are cultured to an appropriate density.
-
Cell Plating: Cells are seeded into 96- or 384-well plates and allowed to attach.
-
Compound Treatment:
-
Agonist/Partial Agonist Mode: Cells are incubated with varying concentrations of the test compound (e.g., this compound, Org 43553).
-
Antagonist/NAM Mode: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound, BAY-298) followed by stimulation with a fixed concentration of an agonist (e.g., hCG or LH at its EC50 or EC80).
-
-
Incubation: The incubation is typically carried out at 37°C for a specified time (e.g., 30 minutes).
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit, following the manufacturer's instructions. This typically involves the addition of a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a cryptate.
-
Data Analysis: The HTRF signal is read on a compatible plate reader. EC50 values for agonists/PAMs and IC50 values for antagonists/NAMs are determined from the dose-response curves.
Steroidogenesis Assays
Objective: To assess the functional consequence of LHCGR modulation by measuring the production of steroid hormones such as progesterone or testosterone.
General Protocol for Testosterone Production in Leydig Cells:
-
Cell Culture: A suitable Leydig cell line (e.g., MA-10 or primary Leydig cells) is cultured in appropriate media.
-
Cell Plating: Cells are plated in multi-well plates and allowed to adhere.
-
Compound Treatment: Cells are treated with varying concentrations of the test compounds (e.g., this compound, Org 43553, BAY-298) in the presence or absence of an LHCGR agonist like hCG.
-
Incubation: The cells are incubated for an extended period (e.g., 24-48 hours) at 37°C to allow for steroid hormone production and secretion into the culture medium.
-
Sample Collection: The culture supernatant is collected.
-
Hormone Quantification: The concentration of testosterone (or progesterone) in the supernatant is quantified using a validated method such as ELISA (Enzyme-Linked Immunosorbent Assay) or LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Data Analysis: The effect of the allosteric modulators on steroid production is determined by comparing the hormone levels in treated wells to control wells. Dose-response curves can be generated to determine EC50 or IC50 values.[6][10]
Conclusion
This guide provides a comparative overview of this compound in relation to other known allosteric modulators of the LHCGR. This compound displays a unique profile as both a partial agonist and an inhibitor of other allosteric and orthosteric ligands. The provided data and protocols offer a foundation for researchers to design further experiments to fully elucidate the pharmacological properties of this compound and its potential therapeutic applications. Further head-to-head studies under identical experimental conditions are recommended for a more definitive comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. innoprot.com [innoprot.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Control of steroidogenesis in Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hormonal and Allosteric Regulation of the Luteinizing Hormone/Chorionic Gonadotropin Receptor [imrpress.com]
- 6. Modulation of steroidogenic activities in testis Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in the In vitro and In vivo Pharmacology of Alpha4beta2 Nicotinic Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Steroidogenic and Ovulation-Inducing Effects of Orthosteric and Allosteric Agonists of Luteinizing Hormone/Chorionic Gonadotropin Receptor in Immature Female Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determining allosteric modulator mechanism of action: integration of radioligand binding and functional assay data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Steroidogenesis and early response gene expression in MA-10 Leydig tumor cells following heterologous receptor down-regulation and cellular desensitization - PMC [pmc.ncbi.nlm.nih.gov]
Statistical Analysis and Comparative Efficacy of LUF5771 in Modulating Luteinizing Hormone Receptor Activity
This guide provides a comprehensive statistical analysis and comparison of LUF5771, a notable allosteric modulator of the Luteinizing Hormone (LH) receptor. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of this compound's performance against a relevant alternative, Org 43553, supported by experimental data and detailed protocols.
Comparative Analysis of In Vitro and In Vivo Efficacy
The following tables summarize the available quantitative and qualitative data for this compound and the well-characterized allosteric agonist, Org 43553. This direct comparison is designed to facilitate a clear understanding of their respective pharmacological profiles.
In Vitro Efficacy and Potency
| Compound | Target Receptor | Mechanism of Action | Reported Efficacy | Potency (EC50/IC50) |
| This compound | Luteinizing Hormone (LH) Receptor | Allosteric Inhibitor & Partial Agonist | Potent inhibitor of recLH and Org 43553 binding. Also exhibits partial agonism at the LH receptor. | Specific IC50/EC50 values are not readily available in public literature. Described as a "potent" inhibitor. |
| Org 43553 | Luteinizing Hormone (LH) Receptor | Allosteric Agonist | Full agonist at the human LH receptor. Also shows agonistic activity at the human FSH receptor.[1] | LH Receptor EC50: 3.7 nMFSH Receptor EC50: 110 nM[1] |
In Vivo Pharmacological Effects
| Compound | Studied Effect | Animal Model | Observed Outcome |
| This compound | Not specified in available literature | Not specified in available literature | In vivo data for this compound is not readily available in public literature. |
| Org 43553 | Ovulation Induction | Immature mice and GnRH-antagonist-treated rats | Triggers ovulation.[1] |
| Org 43553 | Testosterone Production | Male rats | Increases testosterone levels.[1] |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.
Radioligand Displacement Assay
This assay is fundamental for determining the binding affinity of a test compound (like this compound or Org 43553) to the LH receptor.
-
Cell Culture and Membrane Preparation:
-
HEK293 or CHO cells stably expressing the human LH receptor are cultured to confluency.
-
Cells are harvested and homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in a binding buffer.
-
-
Binding Assay:
-
A constant concentration of a radiolabeled ligand that binds to the LH receptor (e.g., [³H]Org 43553) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (this compound or a comparator) are added to compete with the radioligand for binding to the receptor.
-
The mixture is incubated to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
The radioactivity retained on the filter is quantified using a scintillation counter.
-
-
Data Analysis:
-
The data is analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
cAMP Functional Assay
This assay measures the functional consequence of a compound binding to the LH receptor, specifically its effect on the intracellular second messenger, cyclic AMP (cAMP).
-
Cell Culture and Plating:
-
Cells expressing the human LH receptor are seeded into 96-well plates and cultured overnight.
-
-
Compound Treatment:
-
The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Cells are treated with varying concentrations of the test compound (e.g., this compound to test for partial agonism or inhibition of a known agonist). For inhibition studies, cells are co-incubated with the test compound and a known LH receptor agonist.
-
-
cAMP Measurement:
-
Following incubation, the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based reporter assays).
-
-
Data Analysis:
-
For agonists, the concentration-response data is fitted to a sigmoidal curve to determine the EC50 (concentration for 50% maximal effect) and the maximum efficacy.
-
For antagonists/inhibitors, the IC50 (concentration causing 50% inhibition of the agonist response) is calculated.
-
Visualizing Molecular Interactions and Experimental Processes
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
References
Safety Operating Guide
Navigating the Disposal of LUF5771: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the recommended disposal procedures for LUF5771, a potent allosteric inhibitor of the recombinant luteinizing hormone (recLH) receptor.[1]
Due to the limited availability of specific public data on the disposal of this compound, this document outlines a set of best practices based on general laboratory chemical waste management principles. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations.
Core Principles of Chemical Waste Disposal
The responsible disposal of laboratory chemicals is guided by principles of safety, environmental protection, and regulatory compliance. All chemical waste must be managed in a way that prevents harm to individuals and the environment.
General Disposal Procedures for this compound
As a research-grade chemical compound, this compound waste should be treated as hazardous unless explicitly determined otherwise by a qualified safety professional. The following steps provide a general framework for its disposal:
-
Waste Identification and Segregation:
-
All waste streams containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, pipette tips, vials), should be segregated from non-hazardous waste.
-
Do not mix this compound waste with other incompatible chemical waste.
-
-
Container Selection and Labeling:
-
Use a designated, chemically resistant, and leak-proof container for collecting this compound waste. The container must be in good condition, free of cracks, rust, or leaks.[2]
-
The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound" and any other components in the waste stream (e.g., solvents). Indicate the primary hazard(s) (e.g., Toxic, Corrosive).[2]
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Keep the container closed at all times, except when adding waste.[2]
-
Ensure the storage area is secure and away from sources of ignition or incompatible materials.
-
-
Disposal Request and Pickup:
-
Once the container is full or ready for disposal, follow your institution's procedures to request a waste pickup from the EHS department or a licensed hazardous waste contractor.
-
Do not dispose of this compound down the drain or in the regular trash.[2]
-
Quantitative Data for Chemical Waste Containers
For the safe accumulation of chemical waste, specific container requirements must be met. The following table summarizes key quantitative parameters for hazardous waste containers in a laboratory setting.
| Parameter | Requirement | Rationale |
| Maximum Container Size in Lab | 55 gallons (208 liters) | To minimize the quantity of hazardous waste in active work areas. |
| Maximum Accumulation Volume | 50 gallons (200 L) or 400 lbs (180 kg) of non-acute hazardous waste; 1 quart (1 kg) of highly toxic waste | Federal and state regulations limit the amount of waste that can be accumulated in a satellite area.[2] |
| Container Headspace | Leave at least 10% headspace | To accommodate for expansion of contents due to temperature changes and to prevent spills when moving the container. |
Experimental Protocols: Waste Compatibility Assessment
While no specific experimental protocols for this compound disposal were found, a general protocol for assessing waste compatibility is crucial. Before mixing any chemical wastes, a compatibility test should be considered, especially if the full composition of the waste streams is not known. This typically involves mixing small, representative samples of the wastes in a controlled environment (e.g., a fume hood) and observing for any adverse reactions such as heat generation, gas evolution, or precipitation. Always consult with your EHS department before proceeding with any compatibility testing.
Visualizing the Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: General workflow for the proper disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always prioritize the specific disposal procedures and requirements of your institution and consult with your Environmental Health and Safety department for authoritative guidance on the disposal of this compound.
References
Personal protective equipment for handling LUF5771
Safety and Handling Protocol for LUF5771
Disclaimer: The substance "this compound" is not a publicly documented chemical. The following information is a general guide for handling a hypothetical laboratory chemical with unknown properties and should be adapted to the specific hazards identified for any new compound. Always consult a substance-specific Safety Data Sheet (SDS) and your institution's safety officer before handling any new chemical.
This guide provides essential safety and logistical information for the operational handling and disposal of the hypothetical compound this compound, designed for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are critical to minimizing exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended PPE |
| Receiving and Unpacking | - Nitrile gloves- Safety glasses |
| Weighing and Aliquoting | - Nitrile gloves (double-gloving recommended)- Lab coat- Safety goggles or face shield- N95 or higher-rated respirator (if handling powder) |
| In-solution Handling | - Nitrile gloves- Lab coat- Safety glasses |
| Waste Disposal | - Nitrile gloves- Lab coat- Safety goggles |
Immediate Safety and First Aid
In the event of accidental exposure to this compound, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Skin Contact | Remove contaminated clothing. Wash the affected area immediately with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Operational and Disposal Plans
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verification: Confirm that the received compound matches the order specifications.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly sealed.
Handling and Experimental Use
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition.
-
Weighing: If this compound is a powder, conduct all weighing and aliquoting in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.
-
Dissolution: When preparing solutions, add this compound to the solvent slowly to avoid splashing.
-
General Handling: Avoid direct contact with the skin and eyes.[4] Do not eat, drink, or smoke in the laboratory area.[4] Wash hands thoroughly after handling.[4]
Disposal Plan
-
Waste Segregation: All disposable materials contaminated with this compound (e.g., gloves, pipette tips, vials) must be segregated into a designated hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container.
-
Container Disposal: Empty containers of this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
-
Final Disposal: All hazardous waste must be disposed of through the institution's official chemical waste disposal program.
Visual Workflow for Handling this compound
Caption: Workflow for handling this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
